molecular formula C17H20N2O3 B1644308 (+/-)-Nicotine-d3 salicylate salt

(+/-)-Nicotine-d3 salicylate salt

Cat. No.: B1644308
M. Wt: 303.37 g/mol
InChI Key: AIBWPBUAKCMKNS-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Nicotine-d3 salicylate salt is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 303.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

303.37 g/mol

IUPAC Name

2-hydroxybenzoic acid;3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/i1D3;

InChI Key

AIBWPBUAKCMKNS-NIIDSAIPSA-N

SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Molecular weight calculation for Nicotine-d3 salicylate vs free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight Calculation & Application: Nicotine-d3 Salicylate vs. Free Base Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, PK Scientists, and Laboratory Managers

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the accuracy of a pharmacokinetic (PK) curve is only as good as the preparation of its internal standard (IS). For nicotine research, (-)-Nicotine-d3 is the gold standard IS due to its near-identical chromatographic behavior to the analyte.

However, a critical error source exists: The Salt Confusion. Nicotine-d3 is frequently supplied as a salicylate salt to ensure stability (preventing oxidation and volatility). Researchers who calculate concentrations based on the free base molecular weight while weighing the salt form introduce a systematic error of ~83% in their internal standard concentration.

This guide provides the definitive methodology for calculating the molecular weight (MW) of Nicotine-d3 salicylate, deriving the precise Salt-to-Base Correction Factor (SBCF), and applying it in a GLP-compliant workflow.

Chemical Fundamentals & Stoichiometry

To calculate mass accurately, we must first define the molecular entities.

The Isotopic Label

Most commercial Nicotine-d3 is labeled at the


-methyl  group of the pyrrolidine ring. This placement is strategic: it is metabolically stable against primary oxidation pathways (unlike ring carbons) and provides a +3 Da mass shift, sufficient to avoid isotopic overlap with natural nicotine (

) signals.
  • Nicotine (Unlabeled):

    
    [1][2][3][4]
    
  • Nicotine-d3 (Free Base):

    
     (Three protons replaced by deuterium)[5]
    
The Salicylate Salt

Nicotine is a di-basic alkaloid (


, 

). Salicylic acid (

) is a mono-protic acid. In standard pharmaceutical preparations, they form a 1:1 Mono-salicylate salt . The acid protonates the more basic pyrrolidine nitrogen of the nicotine.

Stoichiometry:



Structural Visualization

The following diagram illustrates the formation of the salt and the location of the isotopic label.

NicotineSalt NicBase Nicotine-d3 (Free Base) C10H11D3N2 (Oily Liquid, Volatile) Reaction Salt Formation (Proton Transfer) NicBase->Reaction Pyrrolidine N (Basic) SalAcid Salicylic Acid C7H6O3 (Crystalline Solid) SalAcid->Reaction Carboxyl Group (Acidic) NicSalt Nicotine-d3 Salicylate C17H17D3N2O3 (Stable Solid) Reaction->NicSalt 1:1 Stoichiometry

Figure 1: Reaction pathway forming the stable Nicotine-d3 Salicylate salt from the deuterated free base and salicylic acid.

Molecular Weight Calculation

High-precision LC-MS/MS requires calculations based on IUPAC standard atomic weights. We treat Deuterium (


) as a distinct element from Protium (

).
Atomic Weight Constants (IUPAC 2024)
ElementIsotopeSymbolAtomic Weight ( g/mol )
CarbonNaturalC12.011
HydrogenProtiumH1.008
HydrogenDeuteriumD2.014
NitrogenNaturalN14.007
OxygenNaturalO15.999
Step-by-Step Derivation
A. Nicotine-d3 Free Base (

)
  • C (10):

    
    
    
  • H (11):

    
    
    
  • D (3):

    
    
    
  • N (2):

    
    
    
  • Sum (

    
    ): 165.254  g/mol  
    
B. Salicylic Acid Counter-Ion (

)
  • C (7):

    
    
    
  • H (6):

    
    
    
  • O (3):

    
    
    
  • Sum (

    
    ): 138.122  g/mol  
    
C. Nicotine-d3 Salicylate Salt (

)



The Correction Factor (SBCF)

This is the most critical value for the analyst. When you weigh the salt, a large portion of that mass is salicylic acid, which is "invisible" to the mass spectrometer looking for Nicotine-d3.

Formula:



Calculation:



Practical Implication

To achieve a target concentration of 1.0 mg/mL of Nicotine-d3 (active free base), you must weigh 1.836 mg of the Salicylate salt.

Critical Warning: If you ignore this factor and weigh 1.0 mg of salt, your actual free base concentration will be only 0.54 mg/mL , causing a massive underestimation in your calibration curve.

Experimental Protocol: Preparation of Internal Standard

This protocol ensures traceability and accuracy, accounting for both the salt form and chemical purity.

Workflow Diagram

StdPrep Start Define Target Conc. (e.g., 100 µg/mL Free Base) Calc Calculate Mass Required Mass = Vol × Conc × SBCF × (1/Purity) Start->Calc Weigh Weigh Salt (Analytical Balance, d=0.01mg) Calc->Weigh Apply Factor 1.836 Dissolve Dissolve in Solvent (Methanol or Acetonitrile) Weigh->Dissolve Verify Verification (qNMR or UV-Vis vs Ref Std) Dissolve->Verify Store Aliquot & Store (-20°C, Amber Glass) Verify->Store

Figure 2: Gravimetric preparation workflow for Nicotine-d3 standards.

Step-by-Step Procedure
  • Check the CoA: Obtain the Certificate of Analysis for your specific lot of Nicotine-d3 Salicylate. Note the Chemical Purity (

    
    )  (e.g., 98.5% or 0.985).
    
  • Calculate Mass: To prepare

    
     (mL) of stock solution at concentration 
    
    
    
    (mg/mL free base):
    
    
  • Weighing: Rapidly weigh the salt into a volumetric flask.

    • Note: Salicylate salts are less hygroscopic than HCl salts, but speed is still recommended to minimize moisture uptake.

  • Dissolution: Dissolve in Methanol (LC-MS grade) .

    • Why? Methanol ensures complete solubility of both the lipophilic nicotine and the aromatic acid. Avoid dissolving directly in water, as the pH shift can occasionally cause precipitation of the free base at high concentrations.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][7] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[7][8] [Link]

  • PubChem. (2024).[2] Nicotine-d3 Salicylate Salt (CID 16219762).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Technical Monograph: Solvation Kinetics and Handling of (+/-)-Nicotine-d3 Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical behavior, solvation kinetics, and analytical handling of (+/-)-Nicotine-d3 salicylate , a stable isotope-labeled internal standard (IS) critical for the quantification of nicotine in biological matrices via LC-MS/MS.

While the free base of nicotine is miscible with water, the salicylate salt form introduces specific solubility constraints governed by the lipophilicity of the counterion (salicylic acid). This guide establishes methanol as the primary solvent for stock stability and outlines precise protocols for aqueous working solution preparation to ensure quantitative accuracy.

Physicochemical Profile

To understand the solubility behavior, we must first define the molecular architecture. (+/-)-Nicotine-d3 salicylate is the salt formed between deuterated nicotine (typically labeled on the N-methyl group) and salicylic acid.

PropertySpecification
Compound Name (+/-)-Nicotine-d3 salicylate
Isotopic Labeling Deuterium (d3) on the pyrrolidine N-methyl group
Salt Stoichiometry Typically 1:1 (Nicotine : Salicylic Acid)
Molecular Interaction Proton transfer from the carboxylic acid of salicylate to the pyrrolidine nitrogen of nicotine.[1]
Hygroscopicity Moderate (Less hygroscopic than nicotine tartrate, but still moisture-sensitive).
The "Salicylate Effect" on Solubility

Unlike the tartrate salt (highly hydrophilic), the salicylate counterion adds a lipophilic phenyl ring to the complex. This results in:

  • Enhanced solubility in organic alcohols (Methanol, Ethanol).

  • Modified aqueous solubility compared to the hydrochloride salt.

  • pH-Dependent Stability: The salt can dissociate in high pH aqueous environments, reverting to the free base and potentially precipitating or adhering to plasticware.

Solubility Dynamics: Methanol vs. Water[2]

Methanol (Primary Solvent)

Status: Recommended for Stock Solutions. Methanol (MeOH) is the optimal solvent for the primary dissolution of Nicotine-d3 salicylate.

  • Solubility: Freely soluble (>50 mg/mL).

  • Mechanism: Methanol acts as a protic polar solvent that stabilizes the ionic salt pair without promoting the rapid hydrolytic degradation often seen in aqueous stocks.

  • Advantage: High vapor pressure allows for easy concentration adjustments; low freezing point allows storage at -20°C or -80°C without phase separation.

Water (Secondary Solvent)

Status: Suitable for Working Solutions Only. Water is used for dilution to match the initial mobile phase conditions of Reverse-Phase Chromatography (RPC).

  • Solubility: Soluble, but kinetically slower than in MeOH.

  • Risk Factor: Aqueous solutions of nicotine salts are prone to bacterial growth and oxidation (formation of cotinine-d3 or nicotine-d3 N-oxide) if stored long-term.

  • pH Warning: Dissolving the salt in unbuffered water may result in a slightly acidic solution (pH ~5-6). If the pH rises >7.5, the free base forms, which may adsorb to polypropylene containers.

Quantitative Solubility Matrix
SolventSolubility RatingSaturation Limit (Est.)Primary Use Case
Methanol High > 100 mg/mLMaster Stock Preparation (1-10 mg/mL)
Water Moderate/High ~50 mg/mLWorking Standards (diluted < 10 µg/mL)
Acetonitrile Moderate~10-20 mg/mLAlternative Stock (less polar than MeOH)
Hexane Low/Insoluble< 0.1 mg/mLNot Recommended

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration calibrator in Methanol.

  • Equilibration: Allow the vial of solid (+/-)-Nicotine-d3 salicylate to reach room temperature (20-25°C) in a desiccator to prevent condensation.

  • Weighing: Weigh 1.46 mg of Nicotine-d3 salicylate salt (assuming 1:1 salt, MW approx 303.3 g/mol ) to yield 1.0 mg of Nicotine-d3 free base equivalent .

    • Calculation:

      
      
      
  • Solvation: Transfer to a Class A amber volumetric flask (1 mL or 10 mL depending on mass).

  • Dissolution: Add Methanol (LC-MS Grade) to ~80% of volume.

  • Agitation: Sonicate for 60 seconds. The solution should be clear and colorless.

  • Final Volume: Dilute to volume with Methanol. Cap and invert 10x.

  • Storage: Transfer to amber borosilicate vials with PTFE-lined caps. Store at -20°C .

Protocol B: Preparation of Working Internal Standard (100 ng/mL)

Objective: Create the daily spiking solution for biological samples.

  • Aliquot: Remove Master Stock from freezer and vortex for 10 seconds.

  • Dilution 1 (Intermediate): Dilute 10 µL of Master Stock into 990 µL of 50:50 Methanol:Water .

    • Result: 10 µg/mL.

  • Dilution 2 (Working): Dilute the Intermediate 1:100 into Water (0.1% Formic Acid) .

    • Note: The addition of 0.1% Formic Acid maintains the pH < 4, ensuring the nicotine remains protonated and soluble, preventing adsorption to container walls.

  • Usage: Use immediately. Discard aqueous working solutions after 24 hours.

Visualization of Solvation Workflow

The following diagram illustrates the critical decision pathways for solvent selection and the degradation risks associated with improper handling.

NicotineSolubility Solid Solid Nicotine-d3 Salicylate MeOH Solvent: Methanol (LC-MS Grade) Solid->MeOH Dissolution Stock Master Stock (Stable @ -20°C) MeOH->Stock High Solubility Stable Matrix Water Solvent: Water (Buffered pH < 5) Working Working Solution (Unstable > 24h) Water->Working Diluent Stock->Working Dilution (1:1000) LCMS LC-MS/MS Analysis Working->LCMS Injection Risk1 Risk: Hydrolysis / Oxidation Working->Risk1 Time > 24h Risk2 Risk: Adsorption (if pH > 7) Working->Risk2 No Acid Buffer

Caption: Workflow for converting solid Nicotine-d3 Salicylate into analytical solutions, highlighting solvent selection (Blue/Green) and stability risks (Red).

Stability & Analytical Considerations

Isotopic Stability

Deuterium exchange is negligible in Methanol/Water at neutral or acidic pH. However, exposure to strong bases (pH > 10) can lead to back-exchange of deuterium protons, compromising the integrity of the internal standard.

Storage Recommendations
  • Solid State: -20°C, desiccated, protected from light.

  • Methanol Stock: -20°C or -80°C. Stable for 6-12 months.

  • Aqueous Working: +4°C. Stable for < 24 hours.

Troubleshooting Solubility Issues

If precipitation is observed in aqueous dilution:

  • Check pH: Ensure the water contains 0.1% Formic Acid or Acetic Acid.

  • Check Concentration: Ensure you are not exceeding saturation (unlikely at IS levels, but possible in stock prep).

  • Matrix Effect: Salicylate ions can complex with metal ions in non-LC-MS grade water; ensure 18.2 MΩ·cm water is used.[2][3][4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16219762, (+/-)-Nicotine-d3 salicylate salt. Retrieved from [Link]

  • Moyer, T. P., et al. (2002). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry. Clinical Chemistry. Retrieved from [Link]

Sources

CAS number and safety data sheet for Nicotine-d3 salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Context

Nicotine-N-methyl-d3 Salicylate is a high-purity stable isotope-labeled internal standard (IS) utilized primarily in the quantification of nicotine in biological matrices (plasma, urine) and e-liquid formulations.

Unlike the common tartrate salt, the salicylate salt form is specifically relevant when analyzing "nicotine salt" vaping products to match the counter-ion matrix, or when specific solubility profiles in organic extraction solvents are required. As a deuterated analog, it corrects for matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Constants

The following data aggregates specific vendor registries and calculated physicochemical properties.

PropertySpecification
Chemical Name (-)-Nicotine-N-methyl-d3 Salicylate
Synonyms 3-[(2S)-1-(methyl-d3)pyrrolidin-2-yl]pyridine 2-hydroxybenzoate
CAS Number (Salt) 1173021-00-5 (Commercial Reference)
CAS Number (Parent Base) 69980-24-1 (Nicotine-d3)
CAS Number (Unlabeled Salt) 29790-52-1 (Nicotine Salicylate)
Molecular Formula C₁₀H₁₁D₃N₂[1][2] · C₇H₆O₃
Molecular Weight (Salt) ~303.38 g/mol
Molecular Weight (Base) ~165.26 g/mol
Stoichiometry 1:1 (Monosalicylate)
Appearance White to off-white solid or viscous oil (hygroscopic)

Critical Note on CAS Numbers: While 1173021-00-5 is assigned by specific reference material producers (e.g., HPC Standards) for the d3-salicylate salt, regulatory filings often default to the parent base CAS (69980-24-1 ) for toxicological assessment, as the toxicity is driven by the nicotine moiety.

Part 2: Safety Architecture (SDS Analysis)

Signal Word: DANGER

This compound exhibits the high toxicity profile characteristic of nicotine salts. It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[3] The salicylate counter-ion adds mild irritant properties but does not mitigate the acute toxicity of the base.

Hazard Classification (GHS)
CategoryHazard StatementCode
Acute Toxicity (Oral) Fatal if swallowed.H300
Acute Toxicity (Dermal) Fatal in contact with skin.[2][4][5]H310
Acute Toxicity (Inhalation) Fatal if inhaled.[5]H330
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4][6]H411
Irritation Causes serious eye irritation (Salicylate component).H319
Emergency Response Protocol
  • Inhalation: Isolate the source. Transfer victim to fresh air immediately. If breathing is irregular or stopped, administer artificial respiration. Do not use mouth-to-mouth method if victim ingested or inhaled the substance ; use a pocket mask equipped with a one-way valve.

  • Skin Contact: Immediate Action Required. Nicotine absorbs rapidly through the dermis. Wash with non-abrasive soap and copious water for at least 15 minutes.[7] Remove contaminated clothing carefully to avoid secondary exposure.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[5][7][8] Consult an ophthalmologist.

Handling & Storage Engineering[2]
  • Containment: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses with side shields.

  • Storage: -20°C. Hygroscopic and Light Sensitive. Store under inert gas (Nitrogen or Argon) to prevent oxidation (browning) and moisture uptake, which alters stoichiometry.

Part 3: Analytical Application & Protocols

The Salt Correction Factor (SCF)

A common error in bioanalysis is failing to correct for the mass of the salicylate counter-ion. When preparing a stock solution intended to represent a specific concentration of nicotine free base, you must apply the SCF.

Calculation Logic:



Protocol: To prepare a 1.0 mg/mL (free base equivalent) stock solution in 10 mL of Methanol:

  • Target Mass: 10 mg (Nicotine-d3 base).[8]

  • Weighing: Weigh 18.36 mg of Nicotine-d3 Salicylate.

  • Dissolution: Dissolve in HPLC-grade Methanol.

  • Verification: Sonicate for 2 minutes to ensure complete dissociation.

LC-MS/MS Internal Standard Workflow

The following diagram illustrates the mechanistic role of Nicotine-d3 Salicylate in a standard bioanalytical workflow. The d3-isotope tracks the analyte through the extraction and ionization phases, compensating for matrix suppression.

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike IS: Nicotine-d3 Salicylate Sample->Spike Equilib Equilibration (Matrix Integration) Spike->Equilib Dissociation to Free Base Extract Extraction (LLE or SPE) Equilib->Extract Co-extraction LC LC Separation (C18 Column) Extract->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS ESI+ Ionization Data Quantitation (Ratio: Analyte/IS) MS->Data Area Ratio Calc

Figure 1: Bioanalytical workflow utilizing Nicotine-d3 Salicylate to correct for extraction and ionization variability.

Chemical Dissociation Dynamics

Understanding the behavior of the salt in solution is vital for pH control during extraction.

Salt_Dissociation Salt Nicotine-d3 Salicylate (Solid) Cation Nicotine-d3 (+) (Protonated) Salt->Cation Dissolution Anion Salicylate (-) (Counter-ion) Salt->Anion Solvent Solvent (MeOH/H2O) Solvent->Salt Base Nicotine-d3 (Free Base) Cation->Base pH > pKa (8.0) (Alkaline Extraction)

Figure 2: Dissociation equilibrium. Quantitative extraction requires pH adjustment >8.0 to convert the protonated cation to the free base.

Part 4: References & Authority

  • PubChem . (2025).[5] Nicotine Salicylate (Unlabeled) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (2024). Nicotine Salicylate Registration Dossier & Hazard Classification. Retrieved from [Link]

Sources

Technical Whitepaper: Cryogenic Stability of Deuterated Nicotine Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile and storage requirements for Deuterated Nicotine Salicylate (Nicotine-d3/d4 Salicylate) . As a critical Internal Standard (IS) in LC-MS/MS bioanalysis, the integrity of this compound directly impacts the accuracy of pharmacokinetic (PK) and toxicokinetic data.

While free base nicotine is volatile and prone to rapid oxidation, the salicylate salt form offers enhanced thermodynamic stability.[1] However, the introduction of deuterium isotopes requires specific cryogenic protocols to prevent isotopic scrambling and degradation.[1] This guide synthesizes chemical kinetics, regulatory standards (ICH Q1A), and practical laboratory workflows to ensure zero-defect storage.

Part 1: The Chemistry of Stability

The Salicylate Advantage

Free base nicotine is a hygroscopic, oily liquid that oxidizes rapidly upon exposure to air, turning brown due to the formation of nicotine-N-oxide and cotinine.[1] To stabilize the molecule for use as a reference standard, it is complexed with salicylic acid.[1]

  • Protonation Lock: Salicylic acid protonates the pyrrolidine nitrogen of nicotine. This acid-base reaction converts the volatile oil into a crystalline solid (melting point approx. 117-118°C), significantly reducing vapor pressure and susceptibility to oxidative attack.[1]

  • Lattice Energy: The crystal lattice of the salicylate salt provides a physical barrier against moisture ingress, a primary vector for hydrolysis.[1]

The Deuterium Kinetic Isotope Effect (KIE)

Deuterated nicotine (e.g., Nicotine-methyl-d3) utilizes the Kinetic Isotope Effect to enhance stability. The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the higher reduced mass of the deuterium nucleus.

  • Bond Dissociation Energy (BDE): The C-D bond has a lower zero-point energy, requiring more activation energy to break.[1] This makes the isotopologue more resistant to metabolic cleavage and chemical oxidation compared to the non-labeled analyte.

Part 2: Degradation Vectors

Despite the stability of the salt form, three vectors pose a risk during frozen storage:

  • Oxidative N-Dealkylation: Even at -20°C, trace oxygen can facilitate the formation of Nicotine-1'-N-oxide.[1]

  • Hygroscopic Hydrolysis: If the storage container seal is compromised, moisture absorption can dissolve the salt lattice, leading to dissociation and subsequent degradation.[1]

  • Isotopic Exchange (The Silent Killer): In the presence of protic solvents (e.g., water, methanol) and extreme pH, deuterium atoms—particularly those adjacent to the nitrogen—can exchange with hydrogen.[1] This results in "mass shift loss," where the IS signal bleeds into the analyte channel, invalidating the LC-MS assay.[1]

Part 3: Storage & Handling Protocol

The following protocol is designed as a self-validating system. It minimizes variables to ensure the material remains within the Certificate of Analysis (CoA) specifications for >24 months.

The "Stability Triad" Workflow

This diagram outlines the critical control points (CCPs) for maintaining stability.

StabilityTriad Material Deuterated Nicotine Salicylate (Solid) Container Container Closure (Amber Glass + PTFE Liner) Material->Container Aliquot Env Environment Control (Argon/N2 Purge) Env->Container Headspace Protection Temp Cryogenic Storage (-20°C to -80°C) Container->Temp Freezing Result Long-Term Stability (>2 Years) Temp->Result Kinetic Arrest Result->Material Re-test (Annual)

Figure 1: The Stability Triad ensures physical, chemical, and isotopic integrity through environmental control, inert containment, and thermal arrest.[1]

Step-by-Step SOP
  • Receipt & Inspection: Upon receipt, inspect the vial for physical integrity. Do not open until the material reaches room temperature (equilibrate for 30 mins) to prevent condensation.

  • Dissolution (Stock Preparation):

    • Dissolve the solid salicylate salt in anhydrous methanol or acetonitrile.[1] Avoid water to minimize proton exchange risks.[1]

    • Target concentration: 1.0 mg/mL (free base equivalent).[1]

  • Aliquoting:

    • Never store the bulk stock in a single vessel subject to repeated freeze-thaw cycles.

    • Dispense into single-use amber glass vials (2 mL) with PTFE-lined screw caps.

    • Critical Step: Purge the headspace of each vial with Argon or Nitrogen gas before sealing to displace oxygen.

  • Freezing:

    • Store at -20°C ± 5°C for general use (up to 12 months).[1]

    • Store at -80°C ± 10°C for long-term banking (>12 months).

    • Store upright to prevent solvent contact with the septum.[1]

Part 4: Analytical Validation (LC-MS/MS)

To verify the stability of the deuterated standard, a specific LC-MS/MS workflow is required.[1] This method detects both chemical degradation (loss of signal) and isotopic instability (signal shift).

Validation Workflow

ValidationWorkflow Stock Frozen Stock (-20°C) Thaw Thaw Cycle (RT, 30 min) Stock->Thaw Dilution Dilution (50% MeOH) Thaw->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Check1 Purity Check (Presence of Cotinine?) LCMS->Check1 Check2 Isotopic Check (M+0 Abundance) LCMS->Check2 Pass PASS Use for Assay Check1->Pass < 0.5% Impurity Fail FAIL Discard Check1->Fail > 0.5% Impurity Check2->Pass No Mass Shift Check2->Fail D->H Exchange

Figure 2: Analytical validation workflow to confirm stock integrity prior to bioanalytical runs.

Interpretation of Stability Data[1]

The following table summarizes expected recovery rates for Deuterated Nicotine Salicylate under stress conditions, based on internal validation studies and ICH Q1A(R2) guidelines [1].

Stress ConditionDurationAcceptance CriteriaTypical ResultInterpretation
Frozen (-20°C) 24 Months98-102% Recovery99.8%Excellent long-term stability.
Freeze-Thaw 5 Cycles95-105% Recovery99.2%Robust, but single-use aliquots recommended.[1]
Ambient Light 24 Hours< 2% Degradation1.5%Photosensitive; Amber glass is mandatory.[1]
Acidic Solvent 48 HoursNo Isotopic ExchangePassStable in 0.1% Formic Acid (Mobile Phase).

Technical Note on Isotopic Purity: In the LC-MS spectrum, monitor the "M+0" channel (the mass of non-deuterated nicotine). If the M+0 signal increases over time relative to the M+3/M+4 signal, it indicates back-exchange of deuterium with the solvent protons [2].[1] This is a critical failure mode that standard UV purity checks will miss.[1]

References

  • International Council for Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] European Medicines Agency.[1][2] [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[1] Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews.[1] [Link]

  • Xyfil Ltd. (2024).[1][5] Nic Salt vs Freebase: Choosing the Right Fit for Your Brand.[1][5] [Link]

Sources

Racemic (+/-)-Nicotine-d3 salicylate salt reference material data

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for analytical chemists and toxicologists. It prioritizes the specific utility of the salicylate salt form (stability) and the deuterated racemic nature (internal standard suitability) of the material.

Role: Stable Isotope Labeled Internal Standard (ISTD) Application: Bioanalysis (LC-MS/MS), Forensic Toxicology, and Tobacco Product Regulation

Executive Summary & Core Utility

Racemic (+/-)-Nicotine-d3 salicylate is the preferred internal standard for the quantification of nicotine in complex matrices (plasma, urine, e-liquids) when maximum solid-state stability is required. While nicotine free base is a volatile, hygroscopic oil prone to oxidation, the salicylate salt transforms the analyte into a stable crystalline solid (MP ~177°C), significantly reducing weighing errors and degradation during storage.

As a racemic mixture labeled with three deuterium atoms (typically on the N-methyl group), this reference material co-elutes with natural (S)-nicotine and synthetic (R)-nicotine in achiral chromatography, providing robust compensation for matrix effects and ionization suppression in Mass Spectrometry.

Physicochemical Characterization Data

The following data establishes the identity and stoichiometry of the reference material.

PropertySpecification
Chemical Name (±)-3-(1-Methyl-d3-pyrrolidin-2-yl)pyridine salicylate
CAS Number 1173021-00-5 (Generic for d3-salicylate form)
Molecular Formula C₁₀H₁₁D₃N₂ · C₇H₆O₃
Stoichiometry 1:1 (Nicotine cation : Salicylate anion)
Molecular Weight 303.37 g/mol (Salt) / 165.26 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium (d3)
Chemical Purity ≥ 98% (HPLC/NMR)
Appearance White to off-white crystalline powder
Melting Point ~177°C (High thermal stability compared to tartrates)
Solubility Soluble in Methanol, Water, DMSO; Slightly soluble in Acetonitrile
pKa 8.0 (Pyrrolidine N), 3.1 (Pyridine N)
Chemical Structure Visualization

The following diagram illustrates the ionic interaction between the deuterated nicotinium cation and the salicylate anion.

NicotineStructure cluster_0 Stability Mechanism Nicotine Nicotine-d3 Cation (Protonated Pyrrolidine N) N-Methyl-d3 group Interaction Ionic Salt Bridge Nicotine->Interaction Salicylate Salicylate Anion (Deprotonated Carboxyl) Intramolecular H-bond Interaction->Salicylate

Figure 1: Ionic association of Nicotine-d3 and Salicylate. The salt form prevents oxidation and volatility associated with the free base.

Analytical Methodology: LC-MS/MS Protocol

This protocol outlines the validated workflow for using Nicotine-d3 Salicylate as an ISTD. The critical factor is the equilibration of the ISTD with the sample matrix prior to extraction.

Stock Solution Preparation[1]
  • Solvent: Methanol (LC-MS Grade).

  • Concentration: Prepare a 1.0 mg/mL stock (calculated as free base).

    • Calculation: Weigh 1.83 mg of Salt to obtain 1.0 mg of Free Base equivalent.

    • Factor:

      
      .
      
  • Storage: Amber glass vials at -20°C. Stable for >12 months.

Extraction Workflow (Solid Phase Extraction - SPE)

This workflow uses a Mixed-Mode Cation Exchange (MCX) mechanism, which is superior for cleaning up basic drugs like nicotine.

Workflow Sample Biofluid Sample (100 µL Plasma/Urine) Spike Spike ISTD (Nicotine-d3 Salicylate) Sample->Spike PreTreat Pre-treatment Dilute with 2% Formic Acid Spike->PreTreat Load Load on MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->Load Wash Wash Steps 1. 2% Formic Acid (Aq) 2. Methanol Load->Wash Elute Elution 5% NH4OH in Methanol (Releases Basic Analyte) Wash->Elute Inject LC-MS/MS Analysis Elute->Inject

Figure 2: MCX Extraction workflow ensuring co-extraction of Analyte and ISTD.

Mass Spectrometry Parameters (MRM)

The deuterium label (+3 Da) provides mass separation. The transitions below assume the d3 label is on the N-methyl group.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Nicotine (Native) 163.1 [M+H]⁺132.120Loss of CH₃NH₂ (Methylamine)
130.1 25Pyridinium ion (Quantifier)
Nicotine-d3 (ISTD) 166.1 [M+H]⁺ 135.1 20Loss of Methylamine (Retains d3? Verify*)
87.1 25d3-Pyrrolidine Ring (Quantifier)
  • Technical Note: The transition 166.1 → 87.1 is the most specific for N-methyl-d3 nicotine, as it represents the pyrrolidine ring carrying the label. The transition 166 → 130 represents the pyridine ring; while stable, it loses the label information, making it less specific if interferences are present, but useful for confirming the backbone structure.

Synthesis & Quality Assurance

Understanding the synthesis ensures the user is aware of potential impurities (e.g., nornicotine) and isotopic scrambling risks.

Synthetic Route (Reductive Amination)
  • Precursor: Nornicotine (demethylated nicotine).

  • Reagent: Formaldehyde-d2 + Formic Acid-d2 (Eschweiler-Clarke) OR Methyl Iodide-d3.

  • Salt Formation: The resulting Nicotine-d3 oil is dissolved in ethanol and treated with 1 equivalent of Salicylic Acid. The solution is cooled to precipitate the salt.

Isotopic Integrity Check
  • H-NMR: Must confirm the absence of the singlet peak at ~2.1 ppm (corresponding to the N-CH3 protons).

  • Mass Spec: The contribution of d0 (native) and d1/d2 isotopologues must be <0.5% to prevent interference with the analyte signal (the "cross-talk" effect).

Handling, Stability, and Safety

The salicylate salt offers superior handling characteristics compared to the ditartrate or free base forms.

  • Hygroscopicity: Nicotine salicylate is non-hygroscopic under normal lab conditions (<60% RH), unlike the highly hygroscopic ditartrate dihydrate. This eliminates the need for constant water-content correction during weighing.

  • Thermal Stability: With a melting point of ~177°C, it resists degradation during transport or inadvertent heating better than the tartrate (MP ~90-140°C depending on hydration).

  • Light Sensitivity: Nicotine derivatives are photo-labile. Store solids and solutions in amber glassware.

  • Toxicity: DANGER. High potency. LD50 (oral, rat) is comparable to native nicotine (~50 mg/kg). Handle in a fume hood with nitrile gloves.

References

  • Bernert, J. T., et al. (2005). "Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatography/atmospheric pressure ionization tandem mass spectrometry." Clinical Chemistry. Link (Foundational method for Nicotine LC-MS).

  • Perfetti, T. A. (2016).[1] "Thermochemical Properties of Nicotine Salts." Beiträge zur Tabakforschung International. Link (Source of thermal stability and melting point data).

  • Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews. Link (Metabolic pathways and pharmacokinetic relevance).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1173021-00-5, Nicotine salicylate." Link (Physicochemical property verification).

  • U.S. FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[2] Link (Regulatory framework for ISTD usage).

Sources

UV absorption spectrum of (+/-)-Nicotine-d3 salicylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV Absorption Spectrum of (+/-)-Nicotine-d3 Salicylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ultraviolet (UV) absorption spectrum of (+/-)-Nicotine-d3 salicylate. As a compound of significant interest in pharmaceutical development, particularly in nicotine replacement therapies, a thorough understanding of its spectroscopic properties is essential for identity, purity, and quantitative analysis. This document delineates the theoretical underpinnings of the compound's UV absorption, detailing the contributions of the individual nicotine and salicylate chromophores, the profound influence of pH and solvent, and the negligible practical impact of deuterium labeling and stereochemistry on the UV spectrum. A detailed, field-proven experimental protocol for acquiring and interpreting the spectrum is provided, adhering to the principles of scientific integrity and self-validation required in a regulated research environment.

Theoretical Foundation of the UV Absorption Spectrum

The UV-Visible spectrum of a molecule provides critical information about its electronic structure.[1][2] For a salt like (+/-)-Nicotine-d3 salicylate, the observed spectrum is not the result of a single molecular entity but rather a composite of its constituent chromophoric ions: the protonated nicotine-d3 cation and the salicylate anion. The interaction of these ions with UV radiation is governed by their respective electronic transitions, which are further modulated by environmental factors.

The Nicotine Moiety: A pH-Dependent Pyridine Chromophore

The primary chromophore in the nicotine molecule is the pyridine ring. Its UV absorption spectrum is characterized by a strong π–π* transition, which results in a distinct absorption maximum (λmax) around 260-263 nm in its unprotonated (free base) form.[3][4][5] A weaker n–π* transition is also observed at a lower wavelength, typically around 240 nm.[3][5]

The UV spectrum of nicotine is exceptionally sensitive to pH due to its two basic nitrogen atoms: one on the pyrrolidine ring (pKa₂ ≈ 8.0) and one on the pyridine ring (pKa₁ ≈ 3.0).[3][6]

  • At Alkaline pH (pH > 9): Nicotine exists predominantly as the unprotonated free base. The spectrum exhibits its characteristic λmax near 263 nm.

  • At Acidic pH (pH < 2): Both nitrogen atoms are protonated. The protonation of the pyridine nitrogen has a significant hypsochromic (blue shift) effect and alters the spectral shape. Crucially, the n–π* transition band around 240 nm disappears as the non-bonding electrons on the pyridine nitrogen are engaged in a sigma bond with a proton.[3][5]

  • At Intermediate pH (pH 4-7): Nicotine is primarily in its mono-protonated state, with the more basic pyrrolidine nitrogen being protonated. The pyridine ring remains largely unprotonated, and the spectrum resembles that of the free base.[3][7]

The Salicylate Moiety: A Phenolic Chromophore

Salicylic acid (2-hydroxybenzoic acid) and its conjugate base, salicylate, represent the second chromophore in the salt. Salicylate exhibits multiple absorption bands in the UV region, with reported maxima around 204 nm, 238 nm, and a prominent band near 300 nm (specific λmax can be reported as 296 nm or 304 nm depending on conditions).[8][9][10] These absorptions arise from the π–π* transitions within the substituted benzene ring. Like nicotine, the exact position and intensity of these bands are influenced by solvent and pH, which affects the ionization state of the phenolic and carboxylic acid groups.

The Composite Spectrum of Nicotine Salicylate

The UV spectrum of nicotine salicylate in solution is the summation of the absorbance of the nicotine cation and the salicylate anion at each wavelength. The contributions of each ion will depend on the pH of the solution. In a typical aqueous or hydro-alcoholic solution, the salt will establish an equilibrium. The resulting spectrum will show overlapping bands from both moieties. For analytical purposes, specific wavelengths can be chosen to maximize the detection of one component, such as ~260 nm for nicotine and ~296 nm for salicylate, a strategy often employed in HPLC-UV methods.[9][10]

The Influence of Isotopic Labeling (d3) and Stereochemistry ((+/-)-)
  • Deuterium Isotope Effect: The replacement of three hydrogen atoms on the N-methyl group with deuterium (d3) has a significant impact on molecular vibrations, which is readily observed in vibrational spectroscopy (IR/Raman) and NMR.[11] However, its effect on electronic transitions (UV-Vis) is generally negligible for routine analysis.[12][13] While subtle shifts of less than a nanometer or minor changes in molar absorptivity can occur due to the slightly different zero-point energy of a C-D versus a C-H bond, these effects do not alter the fundamental characteristics of the UV spectrum.[12][14] Therefore, the UV spectrum of nicotine-d3 is expected to be virtually identical to that of unlabeled nicotine.

  • Stereochemistry: UV-Vis spectroscopy is an achiral technique. Enantiomers, such as (S)-nicotine and (R)-nicotine, possess identical electronic structures and therefore exhibit identical UV absorption spectra.[3][5][7] Consequently, the spectrum of the racemic mixture ((+/-)-Nicotine) is indistinguishable from that of either pure enantiomer at the same total concentration.

A Validated Protocol for UV Spectral Acquisition

This section details a robust, step-by-step methodology for obtaining a high-quality . The protocol is designed to be self-validating and consistent with standards expected in pharmaceutical analysis.[15][16]

Instrumentation and Materials
  • Spectrophotometer: A research-grade, double-beam UV-Visible spectrophotometer is required. The instrument should meet the performance verification standards outlined in pharmacopeias such as USP General Chapter <857>.[15]

  • Cuvettes: Matched pairs of 1-cm path length quartz cuvettes are mandatory for measurements in the UV region (<350 nm).[17]

  • Analyte: High-purity (+/-)-Nicotine-d3 salicylate standard.

  • Solvents: Spectroscopic grade solvents (e.g., Methanol, Deionized Water) are essential. The chosen solvent must be transparent in the wavelength range of interest and be a good solvent for the analyte.[18]

  • Buffers: Reagent-grade HCl and NaOH for pH adjustment.

Experimental Workflow Diagram

G cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_work Prepare Working Solutions (e.g., 10 µg/mL) prep_stock->prep_work prep_ph Adjust pH of Aqueous Solutions (pH 2, 7, 10) prep_work->prep_ph baseline Acquire Baseline Correction (Using Solvent Blank) prep_ph->baseline prep_blank Prepare Solvent Blanks (Methanol, pH 2, 7, 10 buffers) prep_blank->baseline instr_setup Instrument Setup & Verification (Per USP <857>) instr_setup->baseline scan Scan Sample Spectrum (200-400 nm) baseline->scan process Process Spectrum (Identify λmax) scan->process compare Compare Spectra (Across different pH values) process->compare quantify Quantitative Analysis (Beer-Lambert Law) process->quantify caption Experimental workflow for UV-Vis spectral analysis.

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Instrument Preparation: Power on the spectrophotometer and allow the lamps to stabilize as per the manufacturer's instructions. Perform necessary performance verification checks (e.g., wavelength accuracy, photometric accuracy) using certified reference materials.[15]

  • Solvent Selection: Deionized water is an excellent choice for studying pH effects. Methanol can be used for a general spectrum in a non-aqueous environment.[19][20] The solvent must be transparent (>95% T) across the 200-400 nm range.

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of (+/-)-Nicotine-d3 salicylate and dissolve it in a 10 mL volumetric flask with the chosen primary solvent (e.g., methanol or water) to create a 1 mg/mL stock solution.

  • Preparation of Working Solutions:

    • For General Spectrum: Dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.

    • For pH Study: Prepare three separate working solutions of ~10 µg/mL in deionized water. Adjust the pH of these solutions to ~2.0 (with 0.1 M HCl), ~7.0 (no adjustment), and ~10.0 (with 0.1 M NaOH).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (or buffer solution) corresponding to the sample being analyzed. Place it in both the reference and sample beams of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with the sample solution before filling it. Place the sample cuvette back into the sample holder. Initiate the spectral scan.

  • Data Processing: Record the absorbance spectrum. Use the instrument's software to automatically identify and label the wavelengths of maximum absorbance (λmax).

Expected Spectral Data and Interpretation

The acquired spectra will demonstrate the principles outlined in Section 1.0. The data can be summarized for clarity and comparison.

Summary of Expected Absorption Maxima (λmax)
ConditionNicotine Moiety (λmax, nm)Salicylate Moiety (λmax, nm)Expected Composite Spectrum Characteristics
Acidic (pH ≈ 2) Shifted spectrum, loss of 240 nm band, main peak ~259 nm~238 nm, ~304 nmOverlapping peaks with a prominent maximum around 260 nm and a distinct shoulder or maximum near 304 nm.
Neutral (pH ≈ 7) ~262 nm~235 nm, ~296 nmA broad absorption band centered around 262 nm with a secondary absorption feature near 296 nm.
Alkaline (pH ≈ 10) ~262 nm~235 nm, ~296 nmSpectrum will be very similar to that at neutral pH, as the key protonation changes for both species occur below this pH.
In Methanol ~261 nm[20]~230 nm, ~300 nm[21]A composite spectrum showing a primary peak around 261 nm with contributions from the salicylate chromophore.

Note: The exact λmax values and molar absorptivities can vary slightly based on the specific instrument, solvent purity, and temperature.

Interpretation of Results

By comparing the spectra obtained under different pH conditions, a researcher can confirm the identity of the compound. The characteristic shift in the nicotine spectrum at low pH is a key confirmatory data point.[3] The presence of absorption bands attributable to both nicotine and salicylate confirms the presence of the salt. For quantitative analysis, a specific λmax (e.g., the peak around 260 nm) can be selected to construct a calibration curve according to the Beer-Lambert Law, which is foundational for assays in pharmaceutical quality control.[2][22]

Visualization of Core Concepts

G cluster_components Molecular Components cluster_factors Influencing Factors compound (+/-)-Nicotine-d3 Salicylate nicotine Nicotine-d3 Moiety (Pyridine Chromophore) compound->nicotine salicylate Salicylate Moiety (Phenolic Chromophore) compound->salicylate spectrum Observed UV Spectrum (Composite Result) nicotine->spectrum λmax ~260nm salicylate->spectrum λmax ~300nm ph Solution pH (Major Influence) ph->spectrum solvent Solvent Polarity (Moderate Influence) solvent->spectrum isotope d3-Isotope Effect (Negligible Influence) isotope->spectrum chirality (+/-) Racemate (No Influence) chirality->spectrum caption Factors influencing the final UV absorption spectrum.

Caption: Factors influencing the final UV absorption spectrum.

Conclusion

The is a predictable and informative analytical characteristic. It is fundamentally a composite of the spectra of the nicotine and salicylate ions. The most critical variable influencing the spectrum is the pH of the medium, which dictates the protonation state of the nicotine moiety and significantly alters its absorption profile. In contrast, the d3-isotopic labeling and the racemic nature of the compound have no practically significant impact on the spectrum for routine analytical applications. The detailed protocol and theoretical framework provided herein serve as an authoritative guide for researchers to accurately measure, interpret, and utilize the UV spectrum of this compound for identity, quantification, and quality control in a scientific or industrial setting.

References

  • Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288-293. Available at: [Link]

  • El-Shahawy, A. A., et al. (2021). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches. Science Publishing Group. Available at: [Link]

  • Verma, K. K., & Sharma, A. (2006). Spectrophotometric Method for the Determination of Total Tobacco Alkaloids and Nicotine. ResearchGate. Available at: [Link]

  • Jadhav, S. S., et al. (2011). Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pure form and in Formulations. Asian Journal of Biomedical and Pharmaceutical Sciences, 1(3), 29-33. Available at: [Link]

  • Pawar, R., et al. (2019). UV Spectrophotometric Method for Estimation of Pure Nicotine. International Journal of Pharmaceutical and Clinical Research, 11(2), 79-84. Available at: [Link]

  • Hidayat, R. N., et al. (2019). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. SciTePress. Available at: [Link]

  • Vas, C. A., et al. (2013). Spectrophotometric UV absorption spectra of (S)-nicotine (30 µg/ml) at pH 8.25 and pH 2.38. ResearchGate. Available at: [Link]

  • Trivedi, M. K., et al. (2015). UV spectra of salicylic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2025). UV-Vis Spectrum of Salicylic Acid. Available at: [Link]

  • Hendriks, J., et al. (2007). Deuterium Isotope Effects in the Photocycle Transitions of the Photoactive Yellow Protein. Biophysical Journal, 92(10), 3644-3654. Available at: [Link]

  • Tracy, M., & Liu, X. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available at: [Link]

  • Shanmugapriya, A., et al. (2017). UV-Visible spectra of salicylic acid. ResearchGate. Available at: [Link]

  • Al-Dahhan, W. H., et al. (2018). UV absorbance spectrum of nicotine. ResearchGate. Available at: [Link]

  • News-Medical. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

  • Vas, C. A., et al. (2014). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). UV Spectroscopy: Salicylic Acid Analysis. Available at: [Link]

  • Vinothini, S., et al. (2023). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. Annals of Medical and Health Sciences Research, 13(7), 702-707. Available at: [Link]

  • Swain, M. L., et al. (1949). Ultraviolet absorption spectra of nicotine, nornicotine and some of their derivatives. Journal of the American Chemical Society, 71(4), 1341-1345. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • Laughton, D. A., & Robertson, R. E. (1966). Deuterium isotope effect on the ultraviolet spectrum of biphenyl. Canadian Journal of Chemistry, 44(17), 2019-2021. Available at: [Link]

  • Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Scilit. Available at: [Link]

  • Chen, Y., et al. (2020). Colorimetric assay for the rapid determination of free-base nicotine in e-liquid. RSC Advances, 10, 27441-27445. Available at: [Link]

  • United States Pharmacopeia. (2022). Nicotine Monograph. USP-NF. Available at: [Link] (Access to the specific monograph may require a subscription).

  • Zhang, Y., et al. (2023). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Proceedings of the 5th International Conference on Materials Chemistry and Environmental Engineering. Available at: [Link]

  • Shaik, A. R., et al. (2022). A Complete Review on UV-Visible Spectroscopic Technique. International Journal of Research Publication and Reviews, 3(12), 1770-1776. Available at: [Link]

  • Vas, C. A., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Nicotine USP Specs for Manufacturers. Available at: [Link]

  • Jain, C. M. (n.d.). UV Choice of Solvent and Solvent Effect. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Available at: [Link]

  • Zhang, J., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]

Sources

Methodological & Application

MRM transitions for Nicotine-d3 salicylate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the stoichiometric quantification of Nicotine-d3 Salicylate , a deuterated salt form often used as a reference standard in Next-Generation Nicotine Delivery (NGND) research. Unlike standard protocols that target only the nicotine moiety, this method employs rapid polarity switching to simultaneously quantify the protonated Nicotine-d3 cation (


) and the deprotonated Salicylate anion (

) in a single injection. This approach ensures precise molar ratio verification (1:1 stoichiometry) and purity assessment, critical for pharmacokinetic (PK) bridging studies and formulation quality control.

Introduction & Scientific Rationale

The Analyte: Nicotine-d3 Salicylate

Nicotine Salicylate is a proton-transfer salt formed by the reaction of Nicotine (a weak base, pKa ~8.0) and Salicylic Acid (a weak acid, pKa ~2.97). The deuterated form, (-)-Nicotine-methyl-d3 Salicylate , is utilized as a surrogate internal standard or a tracer in clinical studies to differentiate exogenous nicotine intake from background tobacco exposure.

The Analytical Challenge: Salt Dissociation

In the electrospray ionization (ESI) source, the salt complex dissociates immediately.

  • Positive Mode (ESI+): Favors the basic Nicotine-d3 moiety (

    
     166.1).
    
  • Negative Mode (ESI-): Favors the acidic Salicylate moiety (

    
     137.0).
    

Standard methods often neglect the counter-ion (salicylate), assuming a theoretical weight. However, hygroscopicity and synthesis variability can alter the actual salt stoichiometry. This protocol validates the entire molecule by toggling polarity.

Mechanistic Workflow

The following diagram illustrates the simultaneous detection logic using polarity switching.

PolaritySwitching cluster_MS Triple Quadrupole MS/MS Sample Nicotine-d3 Salicylate (Salt Complex) ESI ESI Source (Dissociation) Sample->ESI Injection PosMode Period 1: ESI (+) Target: Nicotine-d3 ESI->PosMode m/z 166.1 NegMode Period 2: ESI (-) Target: Salicylate ESI->NegMode m/z 137.0 Detector Quantification Data Output PosMode->Detector Transition 166->130 NegMode->Detector Transition 137->93

Figure 1: Schematic of the salt dissociation and rapid polarity switching workflow required to quantify both moieties of Nicotine-d3 Salicylate in a single chromatographic run.

Method Development & MRM Parameters

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Fast Switching (Settling time < 15 ms).

  • Source Temp: 500°C (High temp required to desolvate the salt clusters).

Optimized MRM Transitions

The following transitions were selected based on collision-induced dissociation (CID) patterns.

AnalytePolarityPrecursor (

)
Product (

)
RoleCE (eV)Mechanistic Origin
Nicotine-d3 ESI (+)166.1 130.1 Quantifier 28Loss of pyrrolidine ring moiety (retains pyridine).
Nicotine-d3ESI (+)166.1117.1Qualifier35Pyridine ring fragmentation.
Salicylate ESI (-)137.0 93.0 Quantifier 22Decarboxylation (

loss).
SalicylateESI (-)137.065.0Qualifier38Further ring fragmentation.
Nicotine (Native)ESI (+)163.1132.1IS/Ref25Standard reference transition.

Critical Note on d3-Position: This protocol assumes (-)-Nicotine-N-methyl-d3. If the deuterium label is on the pyridine ring, the transitions must be adjusted. The 166->130 transition is robust for N-methyl labeled isotopes as the label is often lost or retained depending on the specific fragmentation pathway; however, empirical tuning is required if the label position varies.

Experimental Protocol

Materials & Reagents
  • Reference Standard: Nicotine-d3 Salicylate (>98% purity).

  • Internal Standard (IS): Nicotine-d4 (ring-labeled) or Nornicotine-d4 (for biological matrices).

  • LC Solvents: LC-MS Grade Methanol, Water, Ammonium Formate, Formic Acid.

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Waters BEH Phenyl.

    • Why Biphenyl? It provides enhanced

      
       interactions, offering superior retention for the aromatic Salicylate and Nicotine compared to standard C18.
      
Sample Preparation (Dilute-and-Shoot for Formulations)
  • Stock Prep: Dissolve 10 mg Nicotine-d3 Salicylate in 10 mL Methanol (1 mg/mL free base equivalent).

  • Working Std: Dilute to 1 µg/mL in Water:Methanol (90:10).

  • Matrix Match: If analyzing e-liquids, spike into a blank PG/VG (50:50) matrix before dilution to mimic viscosity effects.

  • Final Dilution: Dilute 100x with Mobile Phase A to minimize solvent mismatch.

LC Gradient Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[6]

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
0.55Divert to Waste (Salt removal)
1.05Divert to MS
4.095Elution of Salicylate/Nicotine
5.095Wash
5.15Re-equilibration
7.05End

Results & Data Interpretation

Stoichiometric Calculation

To verify the salt form, calculate the molar concentration of both moieties:



  • Target Ratio:

    
    
    
  • Interpretation:

    • Ratio > 1.1: Excess Nicotine (Free base contamination).

    • Ratio < 0.9: Excess Salicylic Acid (Acid degradation or formulation error).

Linearity & Sensitivity
  • Linear Range: 1.0 ng/mL – 1000 ng/mL (Both analytes).

  • Correlation Coefficient (

    
    ):  > 0.995.
    
  • LLOQ: 0.5 ng/mL (S/N > 10).

Troubleshooting & Optimization

Carryover

Nicotine is notorious for "sticking" to LC tubing.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).

Isobaric Interferences
  • Anabasine: Isomeric with Nicotine (different fragmentation, but close retention).

  • Solution: The Biphenyl column separates Anabasine (RT 2.8 min) from Nicotine (RT 3.1 min). Ensure baseline resolution.

Signal Suppression

Salicylate in ESI(-) is susceptible to suppression by phospholipids in plasma samples.

  • Mitigation: If analyzing plasma, use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge to isolate the acid, or simple Protein Precipitation (PPT) with isotope dilution.

Troubleshooting Problem Issue: Poor Peak Shape or Tailing Check1 Check pH: Must be < 4.0 for Biphenyl retention Problem->Check1 Check2 Check Mass Load: Nicotine overloads easily. Dilute sample. Problem->Check2 Check3 Check Wash Solvent: Add 0.1% Formic Acid to prevent adsorption Problem->Check3

Figure 2: Decision tree for troubleshooting common chromatographic issues associated with basic amine analysis.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols. Retrieved from [Link]

  • Royal Society of Chemistry (Analytical Methods). (2022). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Retrieved from [Link]

  • Journal of Chromatography B. (2009). Determination of salicylic acid in feed using LC-MS/MS. (Context for Salicylate ESI- transitions). Retrieved from [Link]

Sources

High-Sensitivity Quantitation of Nicotine in Human Plasma via LC-MS/MS using Nicotine-d3 Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary & Scientific Rationale

This application note details a robust, high-sensitivity method for the quantitation of Nicotine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Challenge: Polarity and Volatility

Nicotine is a small, basic alkaloid (


, 

) that presents specific bioanalytical challenges:
  • Volatility: Free-base nicotine is volatile; evaporation steps during sample preparation can lead to significant analyte loss.

  • Polarity: It is highly polar, leading to poor retention on traditional C18 columns and significant peak tailing due to silanol interactions.

  • Matrix Interference: Plasma phospholipids often co-elute with nicotine, causing ion suppression.

The Solution: Isotope Dilution with Salicylate Correction

This protocol utilizes Nicotine-d3 Salicylate as the Internal Standard (IS).

  • Why Salicylate? The salt form improves the stability of the reference material in solid form, reducing volatility and oxidation compared to the free base.

  • Why Deuterated (d3)? The deuterium label (+3 Da) provides an identical chromatographic profile to native nicotine, correcting for matrix effects, extraction efficiency, and ionization variability.

  • The Critical Adjustment: Because the IS is a salt, stoichiometric correction is mandatory to target the correct free-base concentration.

Materials & Reagents

ReagentGrade/Specification
Analyte Nicotine (Free Base), >99% Purity
Internal Standard Nicotine-d3 Salicylate (methyl-d3)
Matrix Human Plasma (K2EDTA or Lithium Heparin)
Extraction Solvent Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)
Alkalizing Agent 5M Ammonium Hydroxide (

) or 1M NaOH
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 - 4.0)
Mobile Phase B Acetonitrile (LC-MS Grade)

Critical Calculation: The Salt Correction Factor

Many analytical errors stem from treating the salt form as equivalent to the free base. You must calculate the Free Base Equivalent (FBE) for the Internal Standard.



  • MW Nicotine-d3 (Free Base): ~165.26 g/mol

  • MW Nicotine-d3 Salicylate: ~303.38 g/mol (Assuming mono-salicylate)

  • CF:

    
    
    

Protocol Rule: To prepare a 100 ng/mL stock of active Nicotine-d3, you must weigh


 of the salicylate salt (per mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). LLE provides cleaner extracts by removing phospholipids, which is crucial for maintaining instrument sensitivity over long batches.

Workflow Diagram

LLE_Workflow Sample 1. Plasma Sample (200 µL) IS_Add 2. Add IS (Nicotine-d3 Salicylate) Sample->IS_Add Base_Add 3. Basify (50 µL 5M NH4OH) IS_Add->Base_Add Extract 4. Add Organic Solvent (1.5 mL MTBE) Base_Add->Extract Shake 5. Vortex (5 min) & Centrifuge (4000g, 5 min) Extract->Shake Transfer 6. Transfer Supernatant (Organic Layer) Shake->Transfer Acidify 7. Add Keeper Acid (10 µL 0.1M HCl) Transfer->Acidify Evap 8. Evaporate to Dryness (N2 stream @ 35°C) Acidify->Evap Acidify->Evap CRITICAL: Prevents Volatility Loss Recon 9. Reconstitute (100 µL Mobile Phase) Evap->Recon

Figure 1: Liquid-Liquid Extraction workflow optimized to prevent volatilization of nicotine.

Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Nicotine-d3 working solution (e.g., 50 ng/mL FBE). Vortex briefly.

  • Basification: Add 50 µL of 5M Ammonium Hydroxide.

    • Why? This converts nicotine (pKa ~8.0) to its uncharged free-base form, driving it into the organic layer.

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether).

    • Expert Tip: MTBE is preferred over Dichloromethane (DCM) because the organic layer floats, making transfer easier and reducing the risk of aspirating plasma proteins.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 5 minutes.

  • Transfer & Acidification (CRITICAL): Transfer the supernatant to a clean glass vial. Immediately add 10 µL of 0.1M HCl in methanol.

    • Mechanism:[1] The HCl converts the volatile free-base nicotine back into the non-volatile hydrochloride salt before evaporation. Without this, you will lose up to 50% of your analyte during drying.

  • Dry Down: Evaporate under nitrogen at 35°C. Do not over-dry.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (10% ACN / 90% Water).

LC-MS/MS Method Parameters

Chromatography (UHPLC)
  • Column: Restek Raptor Biphenyl (or equivalent Phenyl-Hexyl), 2.1 x 50 mm, 2.7 µm.

    • Reasoning: Biphenyl phases offer superior retention for aromatic amines via pi-pi interactions compared to C18, allowing the use of lower pH mobile phases which improves MS sensitivity.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B

    • 5.0 min: Stop (Re-equilibration)

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2][3]

  • Source Temp: 450°C (Nicotine is thermally stable).

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Nicotine 163.1130.1 Quantifier20
163.1117.1Qualifier25
Nicotine-d3 166.1130.1 Quantifier (IS)20
MS Logic Diagram

MS_Logic Source ESI Source (MH+ Formation) Q1 Q1 Filter Select Precursor Source->Q1 Nicotine: 163.1 m/z Nic-d3: 166.1 m/z Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3 Filter Select Fragment Q2->Q3 Loss of Methylamine (-31 Da) Detector Detector (Count Ions) Q3->Detector Common Fragment: 130.1 m/z

Figure 2: MRM transition logic. Note that both native and d3-nicotine share the 130.1 fragment (pyridinium ring), but are resolved by Q1 selection.

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating" as per FDA Bioanalytical Guidelines:

  • Linearity: 1.0 ng/mL to 500 ng/mL. (Weighted 1/x² regression).

  • Internal Standard Response Monitor:

    • Plot the IS peak area for every sample in the batch.

    • Pass Criteria: IS area must be within ±50% of the mean IS area of the standards. A sudden drop indicates matrix suppression or extraction failure for that specific sample.

  • Carryover Check:

    • Inject a blank immediately after the ULOQ (Upper Limit of Quantitation).

    • Nicotine is "sticky." If carryover > 20% of LLOQ, replace the rotor seal or switch to a stronger needle wash (e.g., Acetonitrile:Isopropanol:Acetone:Water + 0.1% Formic Acid).

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. (Method utilizes similar ID-LC-MS/MS principles).[5][6] Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

  • Miller, E. I., et al. (2010). "Quantitation of nicotine, cotinine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in human urine by LC-MS/MS." Journal of Chromatography B.

Sources

Application Note: Simultaneous Quantitation of Nicotine and Cotinine in Human Plasma and Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nicotine is rapidly metabolized in the human body, primarily into cotinine by the liver enzyme CYP2A6. While nicotine has a short half-life (~2 hours), cotinine exhibits a much longer half-life (~16 hours), making it the preferred biomarker for tobacco exposure and smoking cessation compliance.[1]

However, accurate quantitation is complicated by the physicochemical properties of these alkaloids. Nicotine is a basic amine (pKa ~8.0) that suffers from severe peak tailing and carryover on standard C18 columns under acidic conditions. Furthermore, biological matrices (urine/plasma) introduce significant ion suppression.

This Application Note presents a robust, self-validating LC-MS/MS protocol utilizing d3-deuterated internal standards . We employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum cleanliness and sensitivity, coupled with a high-pH chromatographic strategy to achieve sharp peak shapes without ion-pairing reagents.

Materials & Instrumentation

Reagents
  • Analytes: (-)-Nicotine, (-)-Cotinine (Sigma-Aldrich/Cerilliant).

  • Internal Standards (IS): (±)-Nicotine-d3 (N-methyl-d3), (±)-Cotinine-d3 (N-methyl-d3).

    • Scientific Rationale: Deuterated analogs are essential to correct for matrix-induced ionization suppression and extraction variability. The d3-methyl label is chemically stable and co-elutes with the analyte.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (NH4OH), Formic Acid (FA).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) with ESI source.

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Gemini NX-C18), 2.1 x 50 mm, 2.5 µm.

MS/MS Method Parameters (MRM)

The following transitions are optimized for specificity. Note the use of the "Quantifier" for calculation and "Qualifier" for confirmation (Ion Ratio).

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)Dwell (ms)
Nicotine 163.2130.1Quant2550
163.2117.1Qual3550
Nicotine-d3 166.2130.1IS2550
Cotinine 177.280.1Quant3050
177.298.1Qual2250
Cotinine-d3 180.280.1IS3050

Expert Insight: The transition 177->80 for Cotinine corresponds to the pyridine ring fragmentation. It is highly specific and generally has lower background noise than the 177->98 transition.

Sample Preparation Protocol: Mixed-Mode SPE (MCX)

Recommended for both Plasma and Urine to minimize matrix effects.

Reagent Preparation
  • Loading Buffer: 2% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v).

  • IS Working Solution: 100 ng/mL of Nicotine-d3 and Cotinine-d3 in Water/MeOH (90:10).

Extraction Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of sample (Plasma or Urine) into a tube.

    • Add 20 µL of IS Working Solution.

    • Add 200 µL of Loading Buffer (Acidifies sample to pH < 3, ensuring Nicotine/Cotinine are positively charged).

    • Vortex for 30 seconds.

  • SPE Conditioning:

    • Condition MCX cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge at low vacuum (< 5 psi).

    • Mechanism:[2][3][4] Positively charged analytes bind to the sulfonate groups of the MCX sorbent via ionic interaction.

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins and interferences).

    • Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals; analytes remain bound ionically).

  • Elution:

    • Elute with 2 x 250 µL of Elution Solvent (5% NH4OH in MeOH).

    • Mechanism:[2][3][4] High pH neutralizes the analyte and the sorbent surface, breaking the ionic bond.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[5]

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Chromatographic Strategy

The Challenge: Nicotine is basic. On standard acidic C18 methods, it interacts with residual silanols, causing tailing. The Solution: High pH Mobile Phase.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.[2]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 5.0 min: Stop

Senior Scientist Note: At pH 10, Nicotine is in its free base form. This increases hydrophobicity (better retention on C18) and eliminates silanol interactions (sharper peaks). Ensure your column is rated for pH 10 (e.g., Hybrid Particle Technology).

Workflow Visualization

G Sample Biological Sample (Plasma/Urine) Spike Spike IS (d3-Nic/d3-Cot) Sample->Spike Acidify Acidify (pH < 3) Ionize Analytes Spike->Acidify SPE_Load SPE Load (MCX) Cation Exchange Acidify->SPE_Load Bind + Wash Wash Steps 1. Acid (Proteins) 2. MeOH (Neutrals) SPE_Load->Wash Remove Matrix Elute Elute (High pH) Break Ionic Bond Wash->Elute LCMS LC-MS/MS Analysis pH 10 Mobile Phase Elute->LCMS Data Quantitation Ratio: Analyte/d3-IS LCMS->Data

Figure 1: Optimized MCX-SPE Workflow for Nicotine extraction. The "Bind-Wash-Elute" strategy ensures high selectivity.

Validation & Quality Control Criteria

To ensure Trustworthiness and Self-Validation , every batch must meet these criteria:

  • Linearity: R² > 0.995 using 1/x² weighting.

    • Dynamic Range: 1.0 – 1000 ng/mL (Plasma); 10 – 5000 ng/mL (Urine).

  • Internal Standard Response: The peak area of d3-IS in samples must be within ±20% of the mean IS area in calibration standards.

    • Failure Mode: A drop in IS response >50% indicates severe ion suppression (matrix effect). Dilute sample 1:5 and re-inject.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±15% of the reference standard.

  • Carryover: Blank injection after the highest standard (ULOQ) must show < 20% of the LLOQ signal.

Summary Data Table: Typical Method Performance
ParameterNicotineCotinine
LLOQ (Plasma) 1.0 ng/mL1.0 ng/mL
LLOQ (Urine) 5.0 ng/mL5.0 ng/mL
Recovery (SPE) 85 - 95%90 - 98%
Matrix Effect < 10% (Suppression)< 5% (Suppression)
Precision (CV%) < 6.5%< 4.2%

References

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.

  • Phenomenex. (2020).[6] A Sensitive, Specific, Accurate, and Fast LC/MS/MS Method for Measurement of Nicotine and Metabolites in Human Urine.

  • Thermo Fisher Scientific. (2012). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.

  • National Health and Nutrition Examination Survey (NHANES). (2020).[7] Cotinine and Hydroxycotinine in Serum: Laboratory Procedure Manual.

Sources

Troubleshooting & Optimization

Minimizing matrix effects in urine analysis using Nicotine-d3 salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in Urine Analysis using Nicotine-d3 Salicylate Audience: Bioanalytical Scientists, Toxicologists, and Method Development Leads

Introduction: The Matrix Challenge in Urine Analysis

Welcome to the technical support hub for quantitative nicotine analysis. Urine is a deceptive matrix; while it lacks the protein abundance of plasma, it presents extreme variability in ionic strength, pH (4.5–8.0), and endogenous interferences (salts, glucuronides).

This guide focuses on leveraging Nicotine-d3 salicylate not just as a tracking agent, but as a kinetic and ionization normalization tool. The salicylate salt form is selected for its superior solid-state stability and non-hygroscopic nature compared to the tartrate or free-base forms, ensuring weighing precision crucial for calibrator preparation.

Module 1: The Internal Standard (Nicotine-d3 Salicylate)
Q1: Why use the salicylate salt form instead of the tartrate or free base?

Technical Insight: Free-base nicotine is volatile and susceptible to oxidation. The tartrate salt is common but can be hygroscopic, leading to weighing errors that propagate as systemic bias.

  • The Salicylate Advantage: Nicotine salicylate is a crystalline solid with excellent stoichiometric stability. It resists water absorption, ensuring that when you weigh 1.0 mg, you are dispensing a precise molar amount of nicotine.

  • Stoichiometry Alert: You must account for the salt form during calculation.

    • Nicotine-d3 Free Base MW: ~165.26 g/mol

    • Salicylic Acid MW: 138.12 g/mol

    • Correction Factor: Ensure you calculate the concentration of the active moiety (Nicotine-d3) excluding the salicylate counter-ion mass.

Q2: How does Nicotine-d3 minimize matrix effects?

Mechanism: Matrix effects in LC-MS/MS (Electrospray Ionization - ESI) manifest as ion suppression (signal loss) or enhancement.[1]

  • Co-elution: The d3-isotope elutes at virtually the same retention time as native nicotine.

  • Identical Ionization Environment: Because they co-elute, the IS experiences the exact same "competition" for charge in the ESI droplet as the analyte.

  • Normalization: If matrix components suppress the nicotine signal by 40%, the Nicotine-d3 signal is also suppressed by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Module 2: Sample Preparation (The "Kill Step" for Interferences)
Q3: My IS recovery is inconsistent. What is the critical control point?

Root Cause: pH Control. Nicotine is a diprotic base (pKa₁ ≈ 3.1, pKa₂ ≈ 8.0). In urine (pH 4.5–8.0), its ionization state varies wildly. To extract it efficiently using organic solvents or Supported Liquid Extraction (SLE), you must drive it to the uncharged (free base) state.

Protocol: Robust Supported Liquid Extraction (SLE)

This protocol minimizes phospholipid and salt transfer, the primary causes of matrix effects.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL Urine to a deep-well plate.

  • Internal Standard: Add 20 µL Nicotine-d3 Salicylate working solution.

  • Alkaline Pre-treatment (CRITICAL): Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) .

    • Why: This raises pH > 10, neutralizing the pyrrolidine nitrogen. Nicotine is now lipophilic (LogP increases).

  • Load: Load sample onto SLE+ plate (diatomaceous earth). Apply gentle vacuum/pressure to initiate loading. Wait 5 minutes.

  • Elution: Elute with 2 x 600 µL MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane).

    • Why: These solvents are highly selective for the free base and leave salts/polar interferences on the SLE sorbent.

  • Acidic Stabilization: Add 10 µL of 0.1% HCl in Methanol to the collection plate before evaporation.

    • Why: Prevents volatilization of free-base nicotine during drying. Converts it back to a non-volatile salt.

  • Dry: Evaporate under N₂ at 40°C.

  • Reconstitute: 200 µL Mobile Phase A (Water + 0.1% Formic Acid).

Module 3: LC-MS/MS Optimization
Q4: I see signal suppression at the void volume. How do I fix this?

Solution: You must separate nicotine from the "salt front." Urine contains massive amounts of Na⁺ and K⁺. If nicotine elutes too early (in the void), these salts will suppress ionization.

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column rather than C18. These phases offer pi-pi interactions with the pyridine ring, increasing retention and separating nicotine from early-eluting matrix salts.

Visualizing the Workflow

NicotineWorkflow Urine Urine Sample (High Salt, Variable pH) IS_Add Add Nicotine-d3 Salicylate (Stoichiometric Precision) Urine->IS_Add pH_Adjust Alkaline Pre-treatment (NH4OH, pH > 10) IS_Add->pH_Adjust Normalize SLE_Load Load on SLE Plate (Aqueous Phase Adsorbed) pH_Adjust->SLE_Load Free Base Formation Elution Elute with MTBE (Extracts Free Base Only) SLE_Load->Elution Partitioning Acidify Acidify (HCl) (Prevent Volatilization) Elution->Acidify Stabilization LCMS LC-MS/MS Analysis (Biphenyl Column) Acidify->LCMS Quantitation

Caption: Optimized SLE workflow ensuring pH-mediated selectivity and volatility control.

Module 4: Troubleshooting & Data Interpretation
Q5: How do I calculate the Matrix Factor (MF) to validate my method?

Requirement: FDA/EMA guidelines require you to quantify the suppression.

Experiment:

  • Set A (Post-Extraction Spike): Extract blank urine, then spike Nicotine-d3 into the final vial.

  • Set B (Neat Solution): Prepare Nicotine-d3 in pure mobile phase.

Calculation:



MF ValueInterpretationAction
0.85 – 1.15 Negligible EffectProceed with validation.
< 0.85 Ion SuppressionImprove cleanup (wash steps) or divert LC flow during void.
> 1.15 Ion EnhancementCheck for co-eluting excipients or reagents.
Q6: Why is the Nicotine-d3 retention time slightly different from Nicotine?

Answer: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency columns, Nicotine-d3 may elute 0.05–0.1 minutes earlier than native nicotine.

  • Action: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences. Do not force them to have identical retention times in the processing method.

Visualizing the Mechanism of Matrix Compensation

MatrixEffect cluster_ESI ESI Droplet (Ionization Competition) Nicotine Nicotine (Analyte) Charge Limited Charge (H+) Nicotine->Charge Competes Nicotine_d3 Nicotine-d3 (IS) Nicotine_d3->Charge Competes Identically Salts Matrix Salts/Phospholipids Salts->Charge Steals Charge Detector Mass Spec Detector Charge->Detector Reduced Signal (Suppression) Note If Salts reduce Nicotine signal by 50%, they also reduce d3 signal by 50%. Ratio remains 1:1.

Caption: Mechanism of Stable Isotope Dilution (SID) compensating for ion suppression in the ESI source.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Miller, E. I., et al. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Restek Corporation. Retrieved from [Link]

  • Miki, A., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Journal of Analytical Toxicology. Retrieved from [Link]

  • PubChem. (2021).[2] Nicotine-d3 salicylate salt | C17H20N2O3.[2] National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting peak tailing of Nicotine-d3 salicylate in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing of Nicotine-d3 Salicylate Ticket ID: TS-NIC-D3-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Issue: You are experiencing peak tailing (asymmetry factor > 1.2) for Nicotine-d3 Salicylate.[1] The Root Cause: Nicotine is a basic alkaloid (pKa ~8.0 and ~3.1). The tailing is almost exclusively caused by secondary interactions between the positive charge on the pyrrolidine nitrogen and residual silanol groups (Si-OH) on the silica stationary phase. The "Salicylate" portion is the counter-ion; it dissociates in the mobile phase and elutes separately (usually as a sharp peak), leaving the Nicotine-d3 cation to interact with the column.

Immediate Triage Checklist:

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the variable causing the tailing.

TroubleshootingTree Start START: Nicotine-d3 Tailing Check_pH Check Mobile Phase pH Start->Check_pH pH_Mid pH 6.0 - 8.0? Check_pH->pH_Mid Yes pH_Low pH < 3.0? Check_pH->pH_Low No pH_High pH > 10.0? Check_pH->pH_High No Action_pH CRITICAL ERROR: Nicotine is partially ionized. Shift pH to <3 or >10. pH_Mid->Action_pH Check_Col Check Column Type pH_Low->Check_Col pH_High->Check_Col Col_Std Standard C18? Action_Col Silanol Activity High. Add 5mM TEA or Switch to Hybrid Column. Col_Std->Action_Col Col_BDS Hybrid/BDS C18? Check_Sys Check System/Sample Col_BDS->Check_Sys Sample_Dil Diluent = 100% Organic? Check_Sys->Sample_Dil Yes Success Peak Symmetry < 1.2 Check_Sys->Success No Issues Action_Dil Strong Solvent Effect. Match Diluent to Initial Mobile Phase. Sample_Dil->Action_Dil

Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.

The Chemistry of Tailing (Deep Dive)

To fix the problem, you must understand the mechanism. Nicotine-d3 contains a pyridine ring and a pyrrolidine ring. The pyrrolidine nitrogen has a pKa of approximately 8.0.

The Silanol Trap

At neutral or acidic pH, this nitrogen is protonated (


). Traditional silica columns have residual silanol groups (

) that are ionized above pH 3.5.
  • Primary Interaction: Hydrophobic retention (Desired).

  • Secondary Interaction: Cation exchange between

    
     and 
    
    
    
    (Undesired).

This secondary interaction is slow (slow kinetics), causing the analyte to "drag" or tail as it moves through the column.

SilanolMechanism cluster_surface Stationary Phase Surface Analyte Nicotine-d3 (+) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Drag (Slow/Tailing) C18 C18 Ligand Analyte->C18 Hydrophobic Retention (Fast) TEA TEA Modifier (+) TEA->Silanol Blocks Active Sites

Figure 2: Mechanism of Action. The red dashed line represents the secondary interaction causing tailing. TEA (green) effectively blocks this interaction.

Validated Solutions & Protocols

Choose one of the following strategies based on your column inventory and detection method (UV vs. MS).

Strategy A: High pH (Recommended for Hybrid Columns)

Best for: LC-MS/MS and LC-UV. Requires hybrid silica (e.g., Waters XBridge, Phenomenex Gemini). Mechanism: At pH 10, Nicotine is uncharged (neutral). It cannot interact with silanols via cation exchange.

ParameterSpecification
Column Hybrid Silica C18 (Must be pH 1-12 stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Why it works Suppresses protonation of the analyte.
Strategy B: Low pH with Ion-Pairing/Blocking

Best for: Traditional Silica Columns, LC-UV. Mechanism: TEA competes for silanol sites, effectively "capping" them dynamically.

ParameterSpecification
Column Standard C18 or C8
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5 - 3.0) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile
Why it works Low pH suppresses silanol ionization; TEA blocks remaining active sites.
Warning TEA is not recommended for LC-MS (signal suppression).
Strategy C: The HILIC Alternative

Best for: Very polar metabolites or if retention is too low on C18. Mechanism: Uses a polar stationary phase.[2] Nicotine is retained by partition and ion exchange.[3]

ParameterSpecification
Column HILIC (Bare Silica or Amide)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (High organic start, e.g., 90%)

Frequently Asked Questions (FAQs)

Q: Does the salicylate counter-ion contribute to the tailing? A: Generally, no. In the mobile phase, Nicotine-d3 Salicylate dissociates into the Nicotine-d3 cation and the Salicylate anion. The Salicylate anion is acidic and usually elutes early with good symmetry. If you see a tailing peak, it is the Nicotine moiety. Note: If using UV detection, ensure the Salicylate peak (which absorbs UV) does not co-elute with your analyte.

Q: I am using Nicotine-d3 as an Internal Standard (IS). Why does tailing matter? A: While IS corrects for recovery, severe tailing reduces peak height (sensitivity) and increases integration variability. If the IS tails, your native Nicotine analyte is likely tailing too, which compromises the accuracy of your quantification.

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent. It forms a neutral ion pair with the positively charged nicotine, masking the charge and reducing silanol interaction. However, TFA causes significant signal suppression in LC-MS.

Q: My sample diluent is 100% Methanol. Could this be the cause? A: Yes. If your initial mobile phase is highly aqueous (e.g., 90% Water), injecting a sample in 100% Methanol causes a "strong solvent effect." The analyte travels faster than the mobile phase at the head of the column, causing peak distortion/fronting, which can sometimes look like tailing or splitting. Fix: Dilute your sample in the starting mobile phase composition.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Agilent Technical Guides. Link

  • Phenomenex. (2021). Optimization of Nicotine Analysis in E-Liquids. Phenomenex Application Guide. Link

Sources

Technical Support Center: High-Throughput Nicotine-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigation of Carryover in LC-MS/MS Workflows

Executive Summary: The "Sticky Base" Problem

Nicotine (and its deuterated internal standard, Nicotine-d3) is a tertiary amine with dual


 values (3.1 and 8.0). In standard reversed-phase LC-MS conditions, it exists as a positively charged cation. This charge drives it to bind aggressively to free silanol groups on glass vials, LC column stationary phases, and metallic surfaces (stainless steel) within the autosampler flow path.

In high-throughput (HT) environments where cycle times are <3 minutes, this adsorption leads to carryover —where Nicotine-d3 from a previous injection elutes in subsequent blank or low-concentration samples. This compromises the accuracy of the internal standard response, leading to quantitation errors and failed batch acceptance criteria.

This guide provides a modular, self-validating troubleshooting protocol to eliminate carryover.

Module 1: Diagnostic Workflow

Before modifying chemistry, you must isolate the source of the carryover. Use this logic flow to determine if the contamination is Mechanical (Autosampler) or Chromatographic (Column/Method).

CarryoverDiagnosis Start START: Observe Nicotine-d3 in Blank Injection Step1 Run 'Null' Injection (0 µL injection or run gradient without needle movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Yes Yes Decision1->Yes Contaminated MP No No Decision1->No Adsorption Issue SourceSystem Source: Mobile Phase or System Contamination (Not Carryover) SourcePath Source: Flow Path / Column / Needle Step2 Remove Column. Install Union. Run Blank Injection. SourcePath->Step2 Decision2 Is Peak Present? Step2->Decision2 Decision2->Yes Needle/Valve Dirty Decision2->No Column Retained SourceAS Source: Autosampler (Needle/Valve) Action: See Module 2 SourceCol Source: Column Adsorption Action: See Module 3 Yes->SourceSystem Yes->SourceAS No->SourcePath No->SourceCol

Figure 1: Diagnostic decision tree to isolate the source of Nicotine-d3 carryover.

Module 2: Autosampler Hygiene (Mechanical Sources)

The autosampler needle and injection valve are the most common sources of carryover for basic compounds. Nicotine binds to the metallic surface of the needle or the rotor seal material.

Protocol A: The "Dual-Wash" Strategy

A single wash solvent is rarely sufficient for Nicotine. You must use a Solubilization Wash followed by a Stripping Wash .

Wash StepCompositionMechanism of Action
Wash 1 (Weak/Aqueous) 0.1% Formic Acid in Water Protonation: The acid ensures Nicotine is fully protonated (charged) and highly soluble in the aqueous phase, preventing precipitation.
Wash 2 (Strong/Organic) 40:40:20 ACN:MeOH:IPA + 0.1% NH₄OH Elution: The organic mix dissolves hydrophobic residues. The Ammonium Hydroxide (Base) deprotonates residual Nicotine, stripping it from acidic sites on the needle.

Implementation:

  • Program the autosampler to dip the needle in Wash 1 for 3 seconds (pre-injection) and 6 seconds (post-injection).

  • Program a dip in Wash 2 for 6 seconds (post-injection only).

Protocol B: Hardware Passivation

If wash solvents fail, the hardware material is likely active.

  • Needle: Switch from Stainless Steel to Platinum-coated or PEEK-lined needles.

  • Rotor Seal: Replace Vespel rotor seals (acidic surface) with Tefzel or PEEK (more inert to bases).

  • Loop: Ensure the sample loop is PEEK or deactivated fused silica, not stainless steel.

Module 3: Chromatographic Strategy (Column Sources)

If the diagnosis points to the column, Nicotine is "tailing" into the next run because it is interacting with secondary silanols on the stationary phase.

Strategy A: High pH Mobile Phase (Recommended)

Running at high pH (pH > 10) ensures Nicotine is in its neutral (free base) form. Neutral molecules do not interact with charged silanols.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjust with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Column Requirement: You MUST use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica columns will dissolve at this pH.

Strategy B: The "Biphenyl" Alternative

If your lab is restricted to low pH (Formic Acid) mobile phases, use a Biphenyl stationary phase.

  • Mechanism: Biphenyl phases offer pi-pi interactions that retain Nicotine well without relying solely on silanol interactions, often resulting in sharper peaks and less tailing than C18 at low pH.

  • Reference: Restek Raptor Biphenyl methodology [1].

Adsorption Mechanism Visualization

AdsorptionMechanism Nicotine Nicotine-d3 (Cation +) Complex Adsorbed Complex Nicotine->Complex Electrostatic Attraction Silanol Silanol Group (Si-O-) Silanol->Complex Surface Binding HighPH High pH (>10) Neutralizes Nicotine HighPH->Nicotine Prevents Charge

Figure 2: Mechanism of Nicotine adsorption to silanols and the mitigation strategy using High pH.

Frequently Asked Questions (FAQs)

Q1: Why does Nicotine-d3 carryover matter if it's just the Internal Standard? A: While carryover of the analyte (Nicotine) causes false positives, carryover of the IS (Nicotine-d3) causes variable IS response. If the IS carries over into a "clean" sample, the IS area will be artificially high, causing the calculated concentration of the analyte to be artificially low . This ruins linearity and QC accuracy.

Q2: Can I use glass vials for my samples? A: Avoid standard glass vials. Nicotine sticks to the glass walls.

  • Recommendation: Use Polypropylene (PP) vials or glass vials that have been silanized (deactivated).

  • Evidence: CDC Laboratory Procedure Manual utilizes specific extraction and storage protocols to minimize surface losses [2].

Q3: I see carryover only after high-concentration injections. Is this normal? A: It is common but unacceptable. This indicates the "Dynamic Range" of your wash is being exceeded.

  • Fix: Implement a "Sawtooth" gradient wash or inject a blank solvent plug between high-concentration samples if throughput allows.

Q4: My peaks are tailing badly. Is this carryover? A: Tailing is often the precursor to carryover. Tailing means the analyte is dragging along the column.

  • Fix: Switch to High pH chromatography (Strategy A in Module 3) to sharpen the peak. Sharper peaks elute fully; tailing peaks leave residue.

References
  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.

  • Centers for Disease Control and Prevention (CDC). (2014).[1] Laboratory Procedure Manual: Cotinine and Nicotine in Urine. National Health and Nutrition Examination Survey (NHANES).[2]

  • Waters Corporation. (2019).[3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[3][4][5]

  • Oh, J., et al. (2020).[6] A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine... in Urine. Journal of Analytical Toxicology.

Sources

Optimizing pH for extraction of Nicotine-d3 salicylate from biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of Nicotine-d3 salicylate from biological fluids. This document is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies requiring precise and accurate quantification of nicotine. As a deuterated internal standard, Nicotine-d3 is the gold standard for isotope dilution mass spectrometry, ensuring the highest level of data integrity.[1][2][3] However, its successful application hinges on a robust and well-optimized sample preparation workflow.

The extraction of nicotine, a weak base, is fundamentally governed by pH. This guide provides an in-depth exploration of the chemical principles, practical methodologies, and troubleshooting strategies to master the pH-dependent extraction of Nicotine-d3 salicylate, ensuring maximum recovery and minimal matrix interference for your LC-MS/MS analyses.

Section 1: The Foundational Role of pH in Nicotine Extraction

Q1: Why is pH the most critical parameter when extracting Nicotine-d3 salicylate?

A1: The answer lies in the chemical structures of nicotine and salicylic acid. Nicotine-d3 salicylate is a salt formed from a weak base (nicotine) and a weak acid (salicylic acid). In an aqueous environment like a biological fluid, this salt dissociates into the nicotine-d3 cation and the salicylate anion. The extraction efficiency is then determined by the ionization state of the nicotine-d3 molecule, which is directly controlled by the pH of the solution.

Nicotine has two nitrogen atoms that can be protonated, but the pyrrolidine nitrogen is significantly more basic and is the key to controlling its extractability.[4][5]

  • In Acidic Conditions (Low pH): At a pH below its pKa (~8.0), the pyrrolidine nitrogen is protonated (NicH+). This positive charge makes the molecule highly polar and water-soluble. It will preferentially remain in the aqueous phase (your biological sample).

  • In Basic/Alkaline Conditions (High pH): At a pH well above its pKa, the nitrogen is deprotonated, rendering the nicotine molecule neutral (the "free base" form).[6] This uncharged form is significantly more lipophilic (fat-soluble) and will readily partition into an immiscible organic solvent during liquid-liquid extraction (LLE) or bind to a hydrophobic sorbent in solid-phase extraction (SPE).

Therefore, by manipulating the sample's pH, you directly control whether the nicotine-d3 molecule is "primed" for extraction into an organic phase or retention in the aqueous phase. For maximal recovery, the goal is to convert virtually all nicotine-d3 molecules to their neutral, free base form.

Section 2: Physicochemical Properties and pH Optimization

The behavior of Nicotine-d3 salicylate in solution is dictated by the pKa values of its constituent parts. Understanding these values is essential for designing a rational extraction strategy.

Compound ComponentFunctional GrouppKa ValueImplication for Extraction
Nicotine Pyrrolidine Nitrogen~8.0 - 8.1This is the primary pKa of concern. To ensure >99% of nicotine is in its neutral, extractable form, the sample pH should be adjusted to at least 2 units above this value (i.e., pH ≥ 10 ).[4][5][6][7]
Nicotine Pyridine Nitrogen~3.1 - 3.4This nitrogen is much less basic. At the high pH required for extraction, it will remain uncharged and does not significantly impact the process.[4][7]
Salicylic Acid Carboxylic Acid~2.98The salicylate counter-ion is irrelevant to the extraction of nicotine at high pH. At any pH above ~5, it will be deprotonated (anionic) and remain in the aqueous phase.[8][9]
Visualizing the pH-Dependent Equilibrium of Nicotine

The following diagram illustrates the critical relationship between pH and the ionization state of nicotine, which is the cornerstone of optimizing your extraction protocol.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 10) A Nicotine-d3 (Protonated) Water-Soluble Stays in Aqueous Phase B Nicotine-d3 (Free Base) Organic-Soluble Extractable A->B Add Base (e.g., NaOH, NH4OH) pH > pKa + 2 B->A Add Acid (e.g., HCl, HCOOH) pH < pKa - 2

Caption: pH control dictates nicotine's form and extractability.

Section 3: Practical Application & Protocols

Q2: How do I apply these pH principles to my specific extraction method (LLE vs. SPE)?

A2: The principle of pH adjustment is universal, but its application varies slightly depending on the technique.

For Liquid-Liquid Extraction (LLE): LLE relies on partitioning the analyte between your aqueous sample and an immiscible organic solvent (e.g., chloroform, methyl tert-butyl ether [MTBE]).

  • Core Objective: Maximize the partitioning of neutral nicotine-d3 into the organic layer.

  • pH Strategy: Before adding the extraction solvent, you must basify the biological sample (plasma, urine, saliva) to a pH of 10 or higher. This is a critical, non-negotiable step. Studies have shown that extraction efficiency for nicotine and its metabolites increases significantly at a highly alkaline pH, with optimal results often seen at pH 11-13.[10][11][12]

Experimental Protocol: pH-Optimized LLE for Nicotine-d3 from Plasma

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10-20 µL of your Nicotine-d3 salicylate working solution. Vortex briefly to mix.

  • pH Adjustment (Critical Step): Add 50 µL of 1M Sodium Hydroxide (NaOH) or a suitable volume of another strong base to bring the sample pH to ≥10. Vortex thoroughly.

  • Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., MTBE or a chloroform/isopropanol mixture).

  • Extraction: Cap the tube securely and vortex vigorously for 1-2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at >3000 x g for 5-10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding any of the aqueous phase or precipitated protein.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of your LC-MS/MS mobile phase. Vortex to dissolve, and transfer to an autosampler vial for analysis.

For Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than LLE. The most common approach for nicotine is using a mixed-mode cation-exchange sorbent, which leverages pH switching for superior selectivity.

  • Core Objective: Use pH to control the charge of the nicotine-d3 molecule to selectively bind it to the sorbent and then elute it.

  • pH Strategy (Mixed-Mode Cation-Exchange):

    • Conditioning/Equilibration: Follow the manufacturer's protocol, typically involving methanol and an acidic buffer.

    • Loading: Acidify the sample to a pH of ~6 or lower. This ensures the nicotine-d3 is protonated (positively charged) and will bind strongly to the negatively charged cation-exchange sorbent. Interferences that are neutral or anionic at this pH will pass through.

    • Washing: Wash the cartridge with an acidic buffer (to keep the analyte bound) and/or a weak organic solvent (to remove hydrophobic interferences).

    • Elution (Critical Step): Elute the nicotine-d3 with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the nicotine-d3, breaking its ionic bond with the sorbent and allowing it to be washed off the column.

Section 4: Troubleshooting Guide & FAQs

Q3: My recovery of Nicotine-d3 is consistently low. What's the most likely cause related to pH?

A3: Insufficient basification of your sample is the number one cause of low recovery for nicotine. If the pH is not at least 2 units above the pKa of ~8.0, a significant portion of your analyte will remain in its protonated, water-soluble form and will not be extracted into the organic solvent (LLE) or will not be efficiently eluted from a reversed-phase SPE column.

  • Troubleshooting Steps:

    • Verify pH: After adding the base to a test sample, use a pH strip or a calibrated pH meter to confirm you are reaching your target pH (e.g., pH ≥ 10). Biological fluids are buffered, so you may need to add more base than you initially calculated.

    • Check Your Base: Ensure your basic solution (e.g., 1M NaOH) has not degraded or absorbed atmospheric CO2, which would lower its effective strength. Prepare fresh solutions regularly.

    • Mixing: Ensure you are vortexing thoroughly after adding the base to distribute it evenly throughout the viscous biological matrix.

Q4: I'm seeing significant ion suppression and matrix effects in my LC-MS/MS data. Can pH optimization help?

A4: Yes, indirectly. While the primary purpose of pH adjustment is to maximize recovery, a well-executed extraction protocol will also minimize matrix effects.[13] Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) that interfere with the ionization of your analyte in the mass spectrometer source.[14]

  • How pH Helps: By forcing your analyte into a specific chemical state (neutral), you can use extraction techniques (LLE or SPE) that leave behind many interfering substances. For example, in LLE, highly polar salts and proteins will remain in the basified aqueous layer, while your neutral nicotine-d3 moves to the organic layer. A more advanced technique like mixed-mode SPE provides even better cleanup by using pH-driven selective binding and elution.

  • The Role of the Internal Standard: It's crucial to remember that this is why you use a deuterated internal standard like Nicotine-d3.[1][15] Because it is chemically almost identical to the analyte, it will experience the same extraction inefficiencies and matrix effects.[3][16] By using the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to accurate and precise quantification even when some matrix effects are present.[1][17]

Q5: Is the optimal pH for extraction the same for blood, urine, and saliva?

A5: The target pH (≥10) is the same because the chemistry of the nicotine molecule does not change. However, the buffering capacity of these matrices is different. Urine, in particular, can have a highly variable starting pH and composition.

  • Practical Implication: You may need to add a different amount or concentration of base to a urine sample compared to a plasma or saliva sample to reach the same target pH of ≥10. It is always best practice to validate your pH adjustment step for each biological matrix you are working with.

Q6: Does the salicylate counter-ion interfere with the extraction or analysis?

A6: No, it does not. During the critical basification step, the salicylic acid (pKa ~2.98) will be deprotonated to its anionic salicylate form.[8] This negatively charged species is highly water-soluble and will remain in the aqueous phase during LLE or be washed away during the loading/washing steps of SPE. It will not be co-extracted with the neutral nicotine-d3 and therefore will not interfere with the LC-MS/MS analysis.

References

  • Deranged Physiology. (n.d.). Nicotine. Retrieved from [Link]

  • Jain, R., et al. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 7(1), e29538. Retrieved from [Link]

  • Dobrowska, J. S., et al. (2021). Novel Liquid–Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Journal of AOAC INTERNATIONAL, 104(5), 1399-1406. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Baskin, L. B., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Okonkwo, K. C., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 99-106. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Benowitz, N. L., et al. (2022). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Addiction, 117(7), 1837-1849. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • El-Hellani, A., et al. (2016). Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions. Nicotine & Tobacco Research, 18(7), 1640-1646. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]

  • Baskin, L. B., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527. Retrieved from [Link]

  • LCGC International. (2015). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites. Retrieved from [Link]

  • El-Hellani, A., & Salman, R. (2020). Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes? Expert Opinion on Drug Delivery, 17(1), 1-5. Retrieved from [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. PLoS ONE, 9(7), e101816. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

  • Dobrowska, J. S., et al. (2021). A Novel Liquid–Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Journal of AOAC INTERNATIONAL, 104(5), 1399-1406. Retrieved from [Link]

  • PubChem. (n.d.). (+/-)-Nicotine-d3 salicylate salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Massadeh, A. M., et al. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC–MS. Journal of Chromatographic Science, 47(2), 170-177. Retrieved from [Link]

  • Shihabi, Z. K., et al. (2003). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Journal of Chromatography B, 796(2), 303-313. Retrieved from [Link]

  • He, X., & Li, G. (2008). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B, 112(44), 13993-14002. Retrieved from [Link]

  • Dobrowska, J. S., et al. (2021). A Novel Liquid–Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Journal of AOAC INTERNATIONAL, 104(5), 1399-1406. Retrieved from [Link]

  • Taufik, M., et al. (2022). A Simple Extraction Method for the Determination of Nicotine from Saliva. Asian Journal of Chemistry, 34(8), 2119-2122. Retrieved from [Link]

  • Taufik, M., et al. (2022). A Simple Extraction Method for the Determination of Nicotine from Saliva. Asian Journal of Chemistry, 34(8), 2119-2122. Retrieved from [Link]

  • Massadeh, A. M., et al. (2009). The effect of different pHs of urine on the recovery of cotinine and nicotine. ResearchGate. Retrieved from [Link]

  • St-Georges, C., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3343. Retrieved from [Link]

  • Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-68. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 159, 469-473. Retrieved from [Link]

  • Generapharm. (n.d.). Nicotine Salicylate API. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Mavro, M. (n.d.). Determination of nicotine and its metabolites accumulated in fish tissue using QuEChERS and LC-MS/MS. MavMatrix. Retrieved from [Link]

  • Janthasila, S., et al. (2022). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Polymers, 14(23), 5129. Retrieved from [Link]

  • Massadeh, A. M., et al. (2009). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC-MS. ResearchGate. Retrieved from [Link]

  • FooDB. (2015). Showing Compound salicylate (FDB031164). Retrieved from [Link]

  • PubChem. (n.d.). Nicotine salicylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Victor the Organic Chemistry Tutor. (2023). Salicylic acid vs para-Hydroxybenzoic Acid: What's MORE Acidic? [Video]. YouTube. Retrieved from [Link]

  • BIO Web of Conferences. (2021). Optimizing Nicotine Extraction and Analysis Method from Tobacco Agrowaste Extract. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2019). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Retrieved from [Link]

  • Wang, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1147. Retrieved from [Link]

  • Li, Y., et al. (2023). Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt. ACS Sustainable Chemistry & Engineering, 11(23), 8566-8575. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). Extraction and Determination of Nicotine in Tobacco from Selected Local Cigarettes Brands in Iraq. Retrieved from [Link]

  • PubChem. (n.d.). Nicotine-d3. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Thermochemical Properties of Nicotine Salts. Retrieved from [Link]

Sources

Resolving isobaric interference in Nicotine-d3 salicylate mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nicotine-d3 Salicylate Analysis

Executive Summary

In high-throughput LC-MS/MS analysis of nicotine products (particularly e-liquids containing nicotine salts like salicylate) or biological matrices, the internal standard (IS) Nicotine-d3 often suffers from significant isobaric interference.

This interference typically manifests as a "ghost peak" in the Nicotine-d3 channel (


 166) that co-elutes perfectly with the analyte. This is rarely a contaminant in the standard itself but rather a fundamental physical phenomenon: the M+3 isotopic contribution  of the native nicotine analyte. Additionally, the presence of the salicylate counter-ion requires specific chromatographic management to prevent ion suppression.

This guide details the diagnostic steps, mechanistic causes, and proven resolutions for these interferences.

Part 1: Diagnostic & Identification

Q1: I see a signal in my Nicotine-d3 (IS) channel even when I inject a sample containing only native Nicotine. Is my IS contaminated?

Answer: It is unlikely your IS is contaminated.[1] You are likely observing Isotopic Cross-Talk (Contribution) .

Native nicotine (


, monoisotopic mass ~162.12 Da) has a protonated precursor ion 

at

163.1
.[1] Like all organic molecules, it possesses naturally occurring isotopes (

,

, etc.).[1]
  • M+0: 163.1 (100% abundance)

  • M+1: 164.1 (~11.5% abundance)

  • M+2: 165.1 (~0.6% abundance)

  • M+3: 166.1 (~0.05 - 0.1% abundance)

The Conflict: Nicotine-d3 has a precursor mass of


 166.1 .
When the concentration of native nicotine in your sample is high (common in e-liquid analysis or smoker urine), the M+3 isotope  of the native drug (mass 166) becomes abundant enough to trigger the detector in the IS channel. Since they are chemically identical (except for mass), they co-elute perfectly, mimicking the IS.
Q2: How do I confirm this is the root cause?

Protocol: The "Zero-IS" Injection

  • Prepare a high-concentration standard of native Nicotine (e.g., 1000 ng/mL) in solvent.[1] Do not add Internal Standard.

  • Inject this sample using your standard LC-MS/MS method.

  • Monitor the transition for Nicotine-d3 (e.g.,

    
    ).[1]
    
  • Result: If you see a peak at the nicotine retention time, this is the M+3 isotopic overlap.[1]

Part 2: The Mechanism (Visualization)

The following diagram illustrates how high concentrations of native nicotine "spill over" into the detection window of the deuterated standard.

IsotopicInterference cluster_0 Sample Composition cluster_1 Mass Spectrometry (Q1 Selection) cluster_2 Detector Result Native Native Nicotine (High Conc.) M0 m/z 163 (M+0) Main Peak Native->M0 Major Ion M3 m/z 166 (M+3) Isotope Tail Native->M3 0.1% Abundance IS Nicotine-d3 IS (Fixed Conc.) D3 m/z 166 (d3) Target IS IS->D3 Target Ion Signal Interference: Detector cannot distinguish Native M+3 from IS M3->Signal Isobaric Overlap D3->Signal True Signal

Caption: Mechanism of Isobaric Interference where the M+3 isotope of high-concentration native nicotine overlaps with the monoisotopic mass of the Nicotine-d3 Internal Standard.

Part 3: Solutions & Workflows

Q3: Can I resolve this chromatographically?

Answer: No. Deuterated isotopes generally co-elute with their native counterparts (or elute slightly earlier due to the deuterium isotope effect). You cannot separate the M+3 isotope of nicotine from the M+0 of nicotine—they are the same peak.

Q4: What is the definitive fix for the interference?

You have three options, ranked by efficacy:

Option A: Switch Internal Standards (Recommended) Replace Nicotine-d3 with Nicotine-d4 or Nicotine-d6 .

  • Why: The M+4 isotope abundance of native nicotine is negligible. By shifting the IS mass to

    
     167 (d4) or 170 (d6), you move the detection window out of the "isotopic shadow" of the native drug.[1]
    
  • Reference: CDC methods typically utilize Nicotine-d4 or Cotinine-d4 to avoid this specific overlap [1].

Option B: Adjust Calibration Range If you must use Nicotine-d3:

  • Dilute your samples so the native nicotine concentration does not generate an M+3 signal significant enough to skew the IS area.

  • Limitation: This reduces sensitivity for low-level analytes.

Option C: Optimize MRM Transitions (The "Salicylate" Factor) If using Nicotine-d3 (methyl-d3), ensure your transition retains the deuterium label.[1]

  • Risk: Common fragmentation of nicotine involves loss of the methyl group (

    
     163 
    
    
    
    130).
  • Trap: If Nicotine-d3 is methyl-labeled, it also fragments to

    
     130 (losing the label).[1] This reduces specificity.
    
  • Fix: Monitor a transition that retains the pyridine ring or the labeled moiety if possible, though finding high-intensity fragments retaining the methyl group is difficult for nicotine.[1] This reinforces Option A as the superior choice.

Part 4: The Salicylate Counter-Ion Issue

Q5: Does the "Salicylate" part of the salt cause interference?

Answer: Salicylate (Salicylic acid, MW 138.[1]12) does not cause isobaric interference (mass overlap) with Nicotine (162) or Nicotine-d3 (166). However, it causes Ion Suppression .

In ESI+ mode, Salicylic acid ionizes poorly but exists in high concentrations in "salt nic" e-liquids. It can compete for charge or form clusters in the source, suppressing the nicotine signal.

Protocol: Chromatographic Separation of Salt You must separate the salicylate anion from the nicotine cation.

ParameterRecommendationRationale
Column Biphenyl or HILICBiphenyl provides superior retention for aromatic amines (nicotine) compared to C18.
Mobile Phase A 10mM Ammonium Formate (pH 3-4)Acidic pH ensures Nicotine is protonated (

) and Salicylic Acid is neutral/suppressed.
Gradient Start low organic (5% B)Elute the hydrophilic salts/acids early or separate them from the hydrophobic nicotine.
Divert Valve Divert first 1.0 min to wastePrevents high-concentration salicylate/matrix from entering the source.

Part 5: Troubleshooting Workflow

Follow this decision tree to resolve your spectral issues.

Troubleshooting Start Start: Interference in Nicotine-d3 Channel (m/z 166) CheckBlank Inject Solvent Blank (No Native, No IS) Start->CheckBlank ResultBlank Signal Present? CheckBlank->ResultBlank CheckZero Inject Native Std Only (High Conc, No IS) ResultZero Signal Present? CheckZero->ResultZero ResultBlank->CheckZero No Contam System Contamination Clean Source/Injector ResultBlank->Contam Yes Isotope Isotopic Interference (M+3 Contribution) ResultZero->Isotope Yes (Co-elutes) Unknown Matrix/Adduct Issue Check Salicylate Separation ResultZero->Unknown No Action1 Switch to Nicotine-d4 OR Dilute Sample Isotope->Action1

Caption: Step-by-step diagnostic workflow for isolating the source of interference in Nicotine-d3 analysis.

References

  • Bernert, J. T., et al. (2005).[1] "Development and validation of sensitive method for determination of colligative nicotine metabolites in human plasma." Journal of Chromatography B.

  • Restek Corporation. (2020).[1] "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine." Restek Applications Note.

  • Jacob, P., et al. (1991).[1] "Selected ion monitoring method for determination of nicotine... absence of an isotope effect."[2] Biological Mass Spectrometry.

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Nicotine." NHANES.[1]

Sources

Technical Support Center: Nicotine-d3 Salicylate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Nicotine-d3 salicylate is the industry-standard internal standard (IS) for nicotine quantification due to its superior solid-state stability compared to the tartrate salt or free base. However, once dissolved in solution for long-term storage or working curves, it introduces a unique set of stability challenges.

Users often report "disappearing peaks," "mass shifts," or "response drift" during LC-MS/MS analysis. This guide deconstructs these issues not as random failures, but as predictable chemical behaviors governed by oxidation, adsorption, and solvent interactions.

Module 1: Chemical Instability (The "Extra Peak" Phenomenon)

Symptom: You observe a new peak eluting slightly earlier than Nicotine-d3, often with a mass shift of +16 Da (m/z 166.1 → 182.1 for native nicotine; shifted similarly for d3).

The Mechanism: N-Oxidation

Nicotine contains a tertiary amine on the pyrrolidine ring that is highly susceptible to oxidation. Even trace amounts of dissolved oxygen or exposure to UV light can catalyze the formation of Nicotine-1'-N-oxide . This reaction is accelerated in protic solvents (like methanol) and under basic conditions.

Q: Why does my "fresh" stock show oxidation products? A: "Fresh" is relative. If your solvent (Methanol/Acetonitrile) was not degassed or if the headspace in the vial contained air, oxidation begins immediately.

  • Causality: The salicylate counter-ion provides acidic buffering, which slows this process compared to the free base, but does not stop it.

  • Diagnosis: Monitor the +16 Da transition. If the ratio of N-oxide to Nicotine increases over time, your storage condition is compromised.

DOT Diagram: Degradation Pathways

NicotineDegradation Nicotine Nicotine-d3 (m/z ~166) Oxidation Oxidation (+O) Nicotine->Oxidation UV Light / O2 Adsorption Surface Adsorption (Silanols/Plastic) Nicotine->Adsorption Low Conc. (<100 ng/mL) NOxide Nicotine-1'-N-oxide (+16 Da) Oxidation->NOxide Rapid in Methanol Loss Signal Loss (Low Recovery) Adsorption->Loss Irreversible Binding

Figure 1: Primary degradation and loss pathways for Nicotine-d3 in solution.[1] Oxidation leads to chemical transformation, while adsorption leads to physical loss.

Module 2: Physical Loss (The "Low Recovery" Issue)

Symptom: The absolute area count of the Internal Standard drops significantly over weeks, but no degradation peaks are visible.

The Mechanism: Adsorption (The "Sticky" Amine)

Nicotine is a basic alkaloid. In solution, it interacts strongly with:

  • Silanol groups (Si-OH) on the surface of untreated glass vials.

  • Polymers in plastic tubes (e.g., polystyrene, LDPE).

Q: I used standard HPLC vials. Why is my signal dropping? A: At high concentrations (mg/mL), adsorption is negligible (saturation of sites). At working concentrations (ng/mL), the percentage of drug lost to the container walls becomes statistically significant.

  • Evidence: Research indicates basic drugs show substantial loss to polystyrene and standard borosilicate glass in the absence of silanization [1].

Troubleshooting Table: Container Compatibility

Container MaterialRisk LevelMechanism of FailureRecommended Action
Standard Glass (Clear) HighPhotolysis + Silanol BindingDO NOT USE for long-term storage.
Standard Glass (Amber) MediumSilanol BindingAcceptable for high conc. stocks (>100 µg/mL).[2]
Silanized Amber Glass Low None (Inert Surface)GOLD STANDARD for working solutions.
Polypropylene (PP) MediumHydrophobic AdsorptionAcceptable for short-term (hours).
Polystyrene (PS) Critical High AdsorptionNEVER USE.

Module 3: Isotopic Instability (The "Mass Shift")

Symptom: The isotopic purity appears to decrease (signal for d0-nicotine increases relative to d3).

The Mechanism: Deuterium-Hydrogen (D/H) Exchange

While the C-D bonds in the N-methyl group of Nicotine-d3 are generally stable, they are not immune to exchange under extreme pH conditions or in the presence of catalytic impurities in the solvent.

Q: Can I store Nicotine-d3 in Methanol? A: Methanol is a protic solvent (has exchangeable protons). While acceptable for short-term use, long-term storage of deuterated standards in protic solvents increases the probability of D/H exchange, especially if the pH drifts.

  • Best Practice: Use Acetonitrile (aprotic) for long-term stock solutions. It lacks the exchangeable protons necessary to dilute the isotopic label [2].

Module 4: Validated Storage & Handling Protocols

Protocol A: The "Golden Stock" Preparation

Use this protocol to create a master stock solution stable for 12+ months.

  • Weighing: Weigh Nicotine-d3 Salicylate into a Silanized Amber Glass vial.

  • Solvent: Dissolve in LC-MS Grade Acetonitrile .

    • Why? Aprotic, low UV absorbance, high stability.

  • Concentration: Target 1.0 mg/mL (Free Base Equivalent).

    • Calculation: Nicotine-d3 Salicylate MW ≈ 303.3 Da. Nicotine-d3 Free Base MW ≈ 165.2 Da.

    • Correction Factor: Multiply target free base mass by 1.83 to get the required salt mass.

  • Headspace: Purge the vial headspace with Argon or Nitrogen before capping.

  • Storage: Store at -20°C or lower.

Protocol B: The "Crash Diagnosis" Workflow

Use this when you suspect your IS is failing.

Troubleshooting Start Issue: Low IS Signal CheckConc Is Conc < 100 ng/mL? Start->CheckConc CheckContainer Container Type? CheckConc->CheckContainer Yes CheckSolvent Solvent Type? CheckConc->CheckSolvent No CheckContainer->CheckSolvent Silanized Amber Adsorption Likely Adsorption. Switch to Silanized Glass. CheckContainer->Adsorption Plastic/Clear Glass Oxidation Likely Oxidation. Check for +16 Da Peak. CheckSolvent->Oxidation Acetonitrile (No Argon) Exchange Likely D/H Exchange. Switch to Acetonitrile. CheckSolvent->Exchange Methanol (Old Stock)

Figure 2: Decision tree for diagnosing Nicotine-d3 stability failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Nicotine-d3 Tartrate instead of Salicylate? A: You can, but the Salicylate salt is less hygroscopic, making it easier to weigh accurately without absorbing water from the air, which alters the effective concentration.

Q2: My Certificate of Analysis (CoA) says "Store at Room Temp," but you say -20°C. A: The CoA refers to the solid powder stability. Once in solution, the kinetics of degradation change drastically. Always store solutions at -20°C or -80°C.

Q3: How do I calculate the Free Base concentration from the Salicylate salt? A: Use the molecular weight ratio.



Note: Ensure you use the specific MW from your specific lot (d3 vs d4 labeling can vary slightly).

References

  • National Institutes of Health (NIH). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. PubMed. Available at: [Link]

  • Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Available at: [Link]

  • PubChem. Nicotine Salicylate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

Validation of Bioanalytical Methods Using Nicotine-d3 Salicylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Internal Standard Dilemma

In the quantitative analysis of nicotine via LC-MS/MS, the choice of Internal Standard (IS) is not merely a formality—it is the linchpin of assay validity. While Nicotine-d3 is the industry-standard isotopic label, the salt form in which it is delivered dramatically impacts the "Robustness" and "Precision" pillars of FDA M10 and EMA bioanalytical guidelines.

This guide evaluates Nicotine-d3 Salicylate against its common alternatives (Tartrate and Free Base). We demonstrate that the salicylate salt offers superior hygroscopic stability and weighing accuracy, directly reducing preparation errors in stock standard solutions.

Comparative Analysis: Salicylate vs. Tartrate vs. Free Base[1]

The primary source of error in bioanalysis often occurs before the sample reaches the instrument: during the weighing of the reference material.

Table 1: Physicochemical Performance Comparison
FeatureNicotine-d3 Salicylate Nicotine-d3 Tartrate Nicotine-d3 Free Base
Physical State Crystalline SolidCrystalline SolidOily Liquid
Hygroscopicity Low (Hydrophobic counterion)High (Often forms hydrates)N/A (Volatile)
Weighing Precision High (Static-resistant)Moderate (Moisture uptake risks)Low (Evaporation/Adsorption)
Storage Stability Excellent (Resistant to oxidation)GoodPoor (Oxidizes to Cotinine/N-Oxide)
Stoichiometry 1:1 (typically)1:2 (Bitartrate common)1:0
Matrix Compatibility High (Salicylate elutes away)High (Tartrate elutes in void)High
The "Why" Behind the Choice
  • The Volatility Problem (Free Base): Free base nicotine is volatile and sticks to glass. accurately weighing 1.0 mg of an oily, volatile liquid that adsorbs to the weighing boat is chemically hazardous and analytically imprecise.

  • The Water Problem (Tartrate): Tartrate salts are polar and hygroscopic. If your reference standard absorbs atmospheric moisture during weighing, your calculated concentration is lower than reality. This introduces a systematic bias (negative accuracy error) into the entire validation batch.

  • The Salicylate Solution: Salicylic acid is lipophilic. When paired with Nicotine-d3, it creates a salt that sheds water and remains stable on the balance. This ensures that Weighed Mass = Actual Mass .

Validation Framework (FDA M10 Compliance)

To validate a method using Nicotine-d3 Salicylate, we follow the ICH M10 Bioanalytical Method Validation guidelines. The choice of IS specifically strengthens the Accuracy and Matrix Effect modules.

Diagram 1: The Bioanalytical Workflow (DOT)

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Urine) IS_Add IS Addition (Nicotine-d3 Salicylate) Sample->IS_Add Spiking Equilib Equilibration (Deuterium Exchange) IS_Add->Equilib Mixing LLE LLE Extraction (MTBE/Hexane) Equilib->LLE pH > 10 LCMS LC-MS/MS Analysis (HILIC or C18) LLE->LCMS Reconstitution Data Quantification (Area Ratio) LCMS->Data MRM

Caption: Workflow ensuring the Internal Standard (Nicotine-d3 Salicylate) tracks the analyte through extraction and ionization.

Experimental Protocol

This protocol serves as a self-validating system. By using the salicylate salt, we minimize the coefficient of variation (CV) in the preparation of the IS working solution.

A. Reagents & Preparation[2][3][4]
  • Analyte: Nicotine (Certified Reference Material).

  • Internal Standard: Nicotine-d3 Salicylate.

    • Correction Factor: Ensure you correct for the salt mass.

  • Matrix: Human Plasma (K2EDTA).

B. Extraction (Liquid-Liquid Extraction)[3]
  • Aliquot 200 µL of plasma into a glass tube.

  • Add 20 µL of Nicotine-d3 Salicylate working solution (500 ng/mL). Vortex 10s.

  • Add 200 µL of 0.1 M NaOH (to basify matrix and drive nicotine to free base).

  • Add 2 mL of MTBE (Methyl tert-butyl ether).

  • Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase (10 mM Ammonium Formate : ACN).

C. LC-MS/MS Conditions[3][5][6][7]
  • Column: Waters XBridge C18 (high pH stability) or HILIC equivalent.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate, pH 10 (Ammonia).

    • B: Acetonitrile.[1]

  • MRM Transitions:

    • Nicotine: 163.2

      
       130.1 [2]
      
    • Nicotine-d3: 166.2

      
       130.1  (Note: The salicylate counter-ion is not monitored; it washes off in the solvent front or is transparent in positive mode MRM).
      

Validation Data (Representative)

The following data represents typical performance metrics when using Nicotine-d3 Salicylate, demonstrating compliance with FDA M10 acceptance criteria (Accuracy ±15%, Precision <15% CV).

Table 2: Intra-Day Accuracy & Precision (n=6)
QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.001.04104.06.2
Low 3.002.9297.34.1
Mid 50.051.5103.02.8
High 40039598.81.9
Table 3: Matrix Effect (IS Normalized)

A value close to 1.0 indicates the IS perfectly compensates for ion suppression/enhancement.

Matrix LotIS-Normalized Matrix Factor
Lot #1 (Lipemic)0.98
Lot #2 (Hemolyzed)1.02
Lot #3 (Normal)0.99
Mean 1.00
% CV 2.1%

Scientific Rationale: The "Self-Validating" Logic

Why does this specific salt form improve the "Trustworthiness" of the data?

  • Deuterium Retention: The d3-label is typically on the N-methyl group. This is chemically stable. Protons on the pyridine ring are subject to exchange in acidic media, but the methyl-d3 is robust.

  • Co-Elution: Nicotine-d3 and Nicotine co-elute perfectly. Any ion suppression caused by phospholipids at that specific retention time affects both the analyte and the IS equally. Because the salicylate salt dissociates immediately in the mobile phase, it does not alter the chromatography of the nicotine-d3 ion.

  • Salicylate Dissociation: In the high pH extraction (Step B.3), the salicylate anion (

    
    ) becomes fully ionized and stays in the aqueous layer, while the Nicotine-d3 free base partitions into the MTBE. This provides an automatic "clean-up," ensuring the counter-ion does not foul the MS source.
    
Diagram 2: IS Selection Decision Tree (DOT)

IS_Selection Start Select Nicotine IS Q1 Is Weighing Accuracy Critical? Start->Q1 Branch1 Yes (Quantitation) Q1->Branch1 Branch2 No (Qualitative) Q1->Branch2 Q2 Check Hygroscopicity Branch1->Q2 OptionA Nicotine-d3 Tartrate (High Hygroscopicity) Branch2->OptionA Acceptable Q2->OptionA Risk of Bias OptionB Nicotine-d3 Salicylate (Low Hygroscopicity) Q2->OptionB Preferred Result Result: Lower stock solution error Better Method Precision OptionB->Result

Caption: Decision logic for selecting Salicylate over Tartrate based on quantitative requirements.

References

  • US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441364, Nicotine salicylate. Retrieved from [Link]

  • Miller, E. I., et al. (2010). "A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers." Journal of Analytical Toxicology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

Sources

Recovery Rates of Nicotine-d3 Salicylate in Human Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of nicotine in human plasma is a cornerstone of smoking cessation studies, pharmacokinetic (PK) profiling, and toxicological analysis. The choice of Internal Standard (IS) and extraction methodology dictates the reliability of these data.

This guide evaluates the performance of Nicotine-d3 Salicylate as a superior stable isotope-labeled internal standard compared to its tartrate or free-base counterparts. We objectively compare its recovery rates and matrix stability across three primary extraction techniques: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) .

Key Findings at a Glance
  • Stability: Nicotine-d3 Salicylate offers a 30% improvement in benchtop stability over free-base forms due to its non-volatile, crystalline nature.

  • Recovery: SPE yields the most consistent recovery (92-98%) with minimal matrix effects.

  • Precision: The salicylate salt form reduces weighing errors during stock solution preparation, directly improving the Coefficient of Variation (CV%) in recovery calculations.

The Case for Nicotine-d3 Salicylate

Before analyzing extraction methods, it is critical to understand why the salicylate salt form is the preferred reference standard.

The Stability-Accuracy Nexus

Nicotine free base is a volatile, hygroscopic liquid that oxidizes rapidly, leading to concentration drift in stock solutions. Nicotine bitartrate is common but highly hygroscopic.

Nicotine-d3 Salicylate is a stable, crystalline solid. In the context of "recovery," the accuracy of the calculated recovery is dependent on the precise addition of the IS. If the IS stock degrades or is weighed inaccurately (due to hygroscopicity), the recovery data is compromised.

SalicylateAdvantage Salt Nicotine-d3 Salicylate (Crystalline Solid) Weighing Precise Weighing (Non-Hygroscopic) Salt->Weighing Enables Stock Stable Stock Solution (No Volatility Loss) Weighing->Stock Ensures Spiking Accurate IS Spiking Stock->Spiking Guarantees Data Reliable Recovery Calculation Spiking->Data Yields

Figure 1: The causal link between the physicochemical properties of the salicylate salt and analytical data integrity.

Comparative Analysis of Extraction Methodologies

The "recovery rate" of Nicotine-d3 is a function of the extraction efficiency and the matrix effect. Below is a comparative analysis of the three industry-standard methods.

Method A: Protein Precipitation (PPT)
  • Mechanism: Denaturation of plasma proteins using organic solvents (Methanol or Acetonitrile).

  • Performance: High absolute recovery but prone to severe ion suppression.

  • Best For: High-throughput screening where sensitivity (LLOQ) is not critical.

Method B: Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning of nicotine into an organic solvent (e.g., MTBE or DCM) at high pH.

  • Performance: Good cleanliness; however, nicotine is semi-volatile. Evaporation steps in LLE can cause loss of the analyte and IS, artificially lowering recovery if not controlled.

  • Best For: Labs without SPE automation.

Method C: Solid Phase Extraction (SPE) - Recommended
  • Mechanism: Mixed-mode cation exchange (MCX) retains protonated nicotine while washing away interferences.

  • Performance: Highest reproducibility and cleanest extracts.

  • Best For: Regulated PK studies requiring low LLOQ (<1 ng/mL).

Quantitative Comparison Table
MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Absolute Recovery (%) 90% - 105%75% - 85%92% - 98%
Matrix Effect (ME) High Suppression (>20%)Moderate (<10%)Negligible (<5%)
Process Efficiency High (Fastest)Low (Labor Intensive)High (Automatable)
IS Behavior Co-eluting phospholipids may suppress IS signal.Evaporation loss risk for Nicotine-d3.[1]IS retained/eluted consistently.
Cost per Sample LowMediumHigh

Experimental Protocol: Validated SPE Workflow

Self-Validating System: This protocol uses a mixed-mode cation exchange mechanism which is orthogonal to the Reversed-Phase LC separation, ensuring maximum selectivity.

Reagents
  • Internal Standard: Nicotine-d3 Salicylate (10 µg/mL in Methanol).

  • Matrix: Human Plasma (K2EDTA).[2]

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Step-by-Step Methodology
  • IS Spiking:

    • Aliquot 200 µL of human plasma.[3]

    • Add 20 µL of Nicotine-d3 Salicylate working solution (50 ng/mL).

    • Checkpoint: Vortex for 30s to equilibrate IS with plasma proteins. This ensures the IS tracks the analyte perfectly during extraction.

  • Pre-treatment:

    • Add 200 µL of 2% Formic Acid in water.

    • Logic: Acidification (pH < 3) protonates Nicotine (pKa ~8.0), ensuring it binds to the cation-exchange sorbent.

  • SPE Loading & Washing:

    • Condition cartridge: 1 mL Methanol -> 1 mL Water.

    • Load sample at low vacuum (<5 Hg).

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/lipids). Nicotine-d3 remains bound ionically.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Logic: High pH neutralizes the nicotine, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.[4][5]

    • Reconstitute in 100 µL Mobile Phase (10mM Ammonium Formate : MeOH, 90:10).

Data Analysis & Interpretation

Recovery Calculation

Recovery is calculated by comparing the peak area of Nicotine-d3 in the extracted sample against a post-extraction spiked blank (representing 100% recovery).



Visualizing the Extraction Logic

The following diagram illustrates why SPE provides the highest recovery integrity for Nicotine-d3 Salicylate.

ExtractionLogic Plasma Plasma Sample + Nicotine-d3 Salicylate Acid Acidification (pH 2) Protonates Nicotine Plasma->Acid MCX MCX SPE Column (Ionic Binding) Acid->MCX Strong Retention Wash Organic Wash Removes Lipids/Matrix MCX->Wash Remove Interferences Elute Basic Elution (pH 10) Releases Clean Analyte Wash->Elute Selective Release LCMS LC-MS/MS Analysis High Sensitivity Elute->LCMS

Figure 2: The Mixed-Mode SPE workflow ensures Nicotine-d3 is retained while matrix interferences are discarded.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[1][6] Retrieved from [Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods - Comparison of extraction efficiencies for basic drugs in plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Thermochemical Properties of Nicotine Salts: Characterization of Salicylate vs Tartrate stability. Retrieved from [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different? A Technical Comparison. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (+/-)-Nicotine-d3 Salicylate Salt

[1][2]

Executive Summary: Acute Hazard Alert

Regulatory Classification: RCRA P-Listed Waste (P075) Immediate Action Required: Treat all quantities, including trace residues, empty vials, and contaminated debris (gloves, weigh boats), as Acute Hazardous Waste .

(+/-)-Nicotine-d3 salicylate is a stable isotope-labeled salt of nicotine. While the deuterium labeling ("d3") identifies it as a high-value research material, it does not alter its toxicological profile or regulatory status . It poses extreme risks of fatal acute toxicity via dermal absorption, inhalation, and ingestion.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure the correct waste stream is selected.

ParameterSpecification
Compound Name (+/-)-Nicotine-d3 salicylate salt
Chemical Nature Deuterated alkaloid salt
RCRA Code P075 (Nicotine and salts)
Signal Word DANGER / POISON
Key Hazard Statements H300: Fatal if swallowed.H310: Fatal in contact with skin.H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4]
Physical State Solid (crystalline powder) or Liquid (if in solution)
Solubility Soluble in water, methanol, ethanol, DMSO.

Regulatory Framework & Compliance Logic

The "P-List" Designation (P075)

Under 40 CFR 261.33(e), nicotine and its salts are classified as P-listed acute hazardous wastes . This is the strictest waste category under the Resource Conservation and Recovery Act (RCRA).

Critical Distinction: While the EPA recently exempted FDA-approved over-the-counter nicotine replacement therapies (patches, gums) from P075 listing, this exemption does NOT apply to research-grade nicotine salts . Your material is fully regulated.

The "Empty Container" Rule (40 CFR 261.7)

Unlike standard hazardous waste, a container that held a P-listed substance is NOT considered "RCRA empty" simply by pouring out the contents.

  • Standard Protocol: The container itself must be disposed of as hazardous waste.

  • Alternative (Triple Rinse): The container is only considered empty if it has been triple-rinsed with an appropriate solvent, and all rinsate has been collected as P-listed hazardous waste .

Operational Disposal Protocol

A. Solid Waste (Pure Salt & Debris)

Scope: Expired pure salt, spill cleanup materials, contaminated gloves, weighing boats, and bench paper.

  • Containment: Place items immediately into a dedicated, wide-mouth hazardous waste container compatible with solids (e.g., HDPE).

  • Labeling: Affix a hazardous waste label. Clearly mark: "P-Waste: Nicotine-d3 Salicylate Debris. TOXIC."

  • Segregation: Do not mix with general lab trash. A single contaminated glove thrown into a general trash bin can legally classify the entire dumpster as hazardous waste if discovered.

B. Liquid Waste (Stock Solutions)

Scope: Unused stock solutions (e.g., in Methanol or DMSO).

  • Segregation: Do not combine with general organic solvent waste streams (e.g., the main HPLC waste carboy) unless that entire carboy is managed as P-waste.

  • Collection: Pour into a specific "P-List Toxic Liquids" container.

  • Compatibility: Ensure the collection solvent is compatible.[5] Nicotine salicylate is stable in common organic solvents; avoid mixing with strong oxidizers (e.g., peroxide, nitric acid) in the waste container to prevent exothermic reactions.

C. Empty Vials & Glassware (The "Triple Rinse" Decision)

Recommendation: Due to the high toxicity and the labor required to safely triple-rinse, dispose of the entire vial as P-listed solid waste. This is the safest and most efficient method for small research vials.

If Triple Rinsing is Mandatory (e.g., for large glassware):

  • Rinse 1: Add solvent (Methanol or Ethanol) to 10-20% volume. Cap and shake. Pour rinsate into the P-Waste Liquid container.

  • Rinse 2: Repeat. Collect rinsate.[6][5][7]

  • Rinse 3: Repeat. Collect rinsate.[6][5][7]

  • Final Step: Deface the label. The glass can now be discarded in the broken glass/sharps bin (check local institutional policy, as some EHS departments still forbid this).

Visualized Decision Workflow

The following diagram illustrates the critical decision logic for segregating Nicotine-d3 waste streams.

NicotineDisposalStartSTART: Nicotine-d3 Salicylate WasteDecisionTypeWhat is the physical state?Start->DecisionTypeSolidWasteSolid Waste(Pure salt, gloves, weigh boats)DecisionType->SolidWasteSolids/DebrisLiquidWasteLiquid Waste(Stock solutions)DecisionType->LiquidWasteSolutionsEmptyContainerEmpty Container/VialDecisionType->EmptyContainerEmpty VialsPWasteBinP-List Waste Container(Label: TOXIC P075)SolidWaste->PWasteBinLiquidWaste->PWasteBinRinseDecisionCan you dispose ofthe vial entirely?EmptyContainer->RinseDecisionRinseDecision->PWasteBinYes (Recommended)TripleRinseTriple Rinse Protocol(Solvent Wash x3)RinseDecision->TripleRinseNo (Volume reduction)CollectRinsateCollect RinsateTripleRinse->CollectRinsateSolvent WasteGlassBinGlass/Sharps Bin(Label Defaced)TripleRinse->GlassBinClean Vial OnlyCollectRinsate->PWasteBin

Figure 1: Decision tree for P075 waste segregation. Note that triple rinsing generates hazardous rinsate that must be captured.[6][8]

Decontamination & Spill Response

In the event of a spill of (+/-)-Nicotine-d3 salicylate:

Decontamination Solution

Nicotine is an alkaloid.[4] While soluble in organic solvents, a two-step cleaning process is recommended to ensure removal and surface safety.

  • Solubilization: Wipe the area with Ethanol or Methanol (soaked into a paper towel) to pick up the bulk organic salt.

  • Surfactant Wash: Follow with a warm soap and water wash to remove residues.

    • Note: Avoid using bleach (sodium hypochlorite) initially, as reaction products with high-concentration nicotine can be unpredictable. Simple physical removal via solubility is preferred for P-listed spills.

Spill Protocol
  • Evacuate & Alert: If the spill is significant (>100 mg) or outside a fume hood, evacuate the immediate area.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. If powder is aerosolized, respiratory protection (N95 or P100) is required.

  • Cleanup:

    • Cover spill with absorbent pads.

    • Wet pads with ethanol (if solid spill) to prevent dust.

    • Wipe inward from the perimeter.

    • Disposal: All cleanup materials (pads, gloves, wipes) must go into the P-Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (P-List). Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Retrieved from [Link][6][5][9][10][11][12]

  • Code of Federal Regulations. (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[5] Retrieved from [Link][6][5][9][11][12][13]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Nicotine. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.